molecular formula C5H4N4 B11925650 6H-Pyrazolo[3,4-d]pyrimidine CAS No. 271-77-2

6H-Pyrazolo[3,4-d]pyrimidine

Numéro de catalogue: B11925650
Numéro CAS: 271-77-2
Poids moléculaire: 120.11 g/mol
Clé InChI: JWLZNLNXBPRJEZ-UHFFFAOYSA-N
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Description

6H-Pyrazolo[3,4-d]pyrimidine (Molecular Formula: C5H4N4) is a privileged nitrogen-containing fused heterocycle of significant interest in medicinal chemistry and drug discovery. Its structural similarity to purines makes it a versatile bioisostere of adenine, allowing it to interact with a variety of enzymatic targets . This scaffold is a key intermediate for synthesizing novel compounds with diverse pharmacological profiles. Research into pyrazolo[3,4-d]pyrimidine derivatives has revealed a broad spectrum of biological activities, positioning it as a highly valuable scaffold for developing new therapeutic agents . Its most prominent application is in oncology research, where it serves as a core structure for potent kinase inhibitors. These compounds have demonstrated robust antiproliferative activity against various human cancer cell lines, including colorectal carcinoma (HCT-116), human hepatocellular carcinoma (HepG-2), and breast cancer (MCF-7) . The mechanism of action is often linked to the inhibition of critical kinases involved in cancer progression. For instance, derivatives have been designed as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), with compounds showing significant cell cycle arrest and apoptosis induction . Other key targets include Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) for anti-angiogenic effects , Bruton's Tyrosine Kinase (BTK), and Src kinase family members . Beyond oncology, this scaffold shows substantial promise in infectious disease research. Numerous derivatives have been evaluated for their antibacterial properties, with some compounds exhibiting notable activity against strains such as Staphylococcus aureus . Additional investigated activities include anti-inflammatory, antiviral, xanthine oxidase inhibitory, and antihypertensive effects . Researchers should note that while highly promising, some pyrazolo[3,4-d]pyrimidine derivatives can face challenges with poor aqueous solubility, which may be addressed through advanced formulation strategies like liposomal encapsulation to improve pharmacokinetic properties . This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

271-77-2

Formule moléculaire

C5H4N4

Poids moléculaire

120.11 g/mol

Nom IUPAC

6H-pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C5H4N4/c1-4-2-8-9-5(4)7-3-6-1/h1-2H,3H2

Clé InChI

JWLZNLNXBPRJEZ-UHFFFAOYSA-N

SMILES canonique

C1N=CC2=CN=NC2=N1

Origine du produit

United States

Foundational & Exploratory

6H-Pyrazolo[3,4-d]pyrimidine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Architecture, Synthetic Pathways, and Medicinal Utility

Executive Summary

The pyrazolo[3,4-d]pyrimidine system represents a "privileged scaffold" in medicinal chemistry due to its isosteric relationship with the purine nucleus (specifically adenine).[1][2][3] While often referenced in its aromatic 1H- tautomeric form, the 6H-pyrazolo[3,4-d]pyrimidine designation becomes critical when discussing specific dihydro- derivatives, thione/oxo-tautomers, or partially saturated systems essential for diversifiable drug libraries.

This guide dissects the structural properties that make this scaffold a potent ATP-competitive kinase inhibitor (targeting Src, BTK, and CDKs), details robust synthetic protocols for its construction, and provides self-validating experimental workflows for researchers.

Part 1: Structural Anatomy & Tautomeric Complexity

The Purine Bioisostere

The biological potency of pyrazolo[3,4-d]pyrimidine stems from its ability to mimic the hydrogen-bonding motif of adenine at the hinge region of kinase ATP-binding pockets.[1][2][3] Unlike purine (imidazo[4,5-d]pyrimidine), the pyrazolo-fused system offers altered pKa profiles and solubility characteristics, often improving the pharmacokinetic (PK) properties of drug candidates.

Nomenclature and the "6H" Distinction

The numbering of the fused system is non-trivial. In the fully aromatic state, the proton resides on the pyrazole nitrogens (N1 or N2). However, the "6H" designation typically arises in two contexts:

  • Dihydro/Tetrahydro Derivatives: When the pyrimidine ring is partially reduced (e.g., 4,5,6,7-tetrahydro-6H-...), the N6 position becomes a handle for alkylation.

  • Tautomeric Forms: In 4,6-dione derivatives (resembling xanthine), the protonation state can shift to N6, stabilizing specific resonance structures critical for binding affinity.

Visualization: Scaffold Comparison & Numbering

The following diagram contrasts the natural purine scaffold with the pyrazolo[3,4-d]pyrimidine mimic, highlighting the critical N-H vectors.

ScaffoldComparison cluster_0 Natural Substrate cluster_1 Synthetic Bioisostere cluster_2 6H- Specificity Purine Purine (Adenine Core) (Imidazo[4,5-d]pyrimidine) Pyrazolo Pyrazolo[3,4-d]pyrimidine (Scaffold) Purine->Pyrazolo N7/N9 shift to N1/N2 SixH 6H-Pyrazolo[3,4-d]pyrimidine (Reduced/Tautomeric Form) Pyrazolo->SixH Reduction or Tautomerization

Figure 1: Structural relationship between the natural purine core and the pyrazolo[3,4-d]pyrimidine isostere.

Part 2: Physicochemical Properties

The substitution pattern at C4 and N1 heavily influences the physicochemical profile.

PropertyValue / CharacteristicRelevance to Drug Design
LogP (Unsubstituted) ~0.6 - 1.2Moderate lipophilicity allows for good membrane permeability; easily tuned by C3/C4 substituents.
H-Bond Donors (HBD) N1-H (in 1H form)Critical for solvent interaction; N1 is often alkylated to lock conformation and improve solubility.
H-Bond Acceptors (HBA) N5, N7 (pyrimidine ring)Key interaction points for the "hinge binder" motif in kinase active sites.
pKa (N1-H) ~10.5Weakly acidic; allows deprotonation and alkylation under mild basic conditions (e.g., K2CO3).
UV Absorption

~260-290 nm
Useful for HPLC monitoring; shifts significantly with C4-amino substitution.

Part 3: Synthetic Architectures

The most robust route to accessing the 6H- or 1H-pyrazolo[3,4-d]pyrimidine core involves the "Vilsmeier-Haack" approach or the condensation of 5-aminopyrazoles with formamide.

Primary Synthetic Workflow

This protocol describes the construction of the core scaffold starting from alkyl nitriles.

SynthesisPath Start Malononitrile derivative (Starting Material) Step1 Hydrazine Cyclization (Ph-NHNH2, EtOH, Reflux) Start->Step1 Inter 5-Amino-pyrazole-4-carbonitrile (Key Intermediate) Step1->Inter Step2 Cyclocondensation (Formamide/HCOOH, 180°C) Inter->Step2 Product Pyrazolo[3,4-d]pyrimidine-4-one (Lactam Tautomer) Step2->Product Step3 Chlorination (POCl3, Reflux) Product->Step3 Final 4-Chloro-pyrazolo[3,4-d]pyrimidine (Versatile Electrophile) Step3->Final

Figure 2: Step-wise synthetic route from malononitrile precursors to the reactive 4-chloro scaffold.

Detailed Protocol: Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Note: This intermediate allows for subsequent nucleophilic substitution to generate 6H-related dihydro analogs or amino-derivatives.

Reagents:

  • 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid (1.0 eq)

  • Formamide (Excess, solvent)

  • Phosphorus oxychloride (

    
    )[4]
    

Procedure:

  • Cyclization: Suspend the aminopyrazole (10 mmol) in formamide (15 mL). Heat the mixture to 180-190°C for 6 hours.

    • Checkpoint: Monitor TLC (Ethyl Acetate:Hexane 1:1). The starting material spot should disappear, replaced by a lower Rf spot (the lactam).

  • Isolation: Cool to room temperature. Pour onto crushed ice. The solid precipitate (Pyrazolo[3,4-d]pyrimidin-4-one) is filtered, washed with water, and dried.

  • Chlorination: Suspend the dried lactam (5 mmol) in

    
     (10 mL). Reflux for 4 hours.
    
    • Safety:

      
       is corrosive. Use a drying tube and a scrubber for HCl gas.
      
  • Workup: Evaporate excess

    
     under reduced pressure. Pour the residue onto ice-water (carefully!). Extract with Chloroform (3x). Dry over 
    
    
    
    and concentrate.
  • Yield: Typically 70-85% as a yellow/white solid.

Part 4: Medicinal Chemistry & Mechanism of Action[2][5]

Kinase Inhibition Strategy

The scaffold functions as an ATP mimic.[1][3][5] In the context of Src or BTK inhibition (e.g., Ibrutinib analogs), the pyrazolo[3,4-d]pyrimidine core occupies the adenine binding pocket.

  • N5 and N7 act as Hydrogen Bond Acceptors.

  • C4-Amino groups (if present) act as Hydrogen Bond Donors.

  • C3 Substituents access the hydrophobic "gatekeeper" pocket.

Visualization: Hinge Region Binding

The following diagram illustrates the pharmacophore mapping of the scaffold within a generic kinase hinge region.

BindingMode cluster_kinase Kinase Active Site (Hinge Region) cluster_drug Pyrazolo[3,4-d]pyrimidine Core Backbone_NH Backbone NH (H-Bond Donor) N5 N5 / N7 (Acceptor) Backbone_NH->N5 H-Bond Backbone_CO Backbone C=O (H-Bond Acceptor) C4_NH2 C4-NH2 (Donor) C4_NH2->Backbone_CO H-Bond

Figure 3: Pharmacophore interactions between the scaffold and kinase backbone residues.

Part 5: Biological Assay Protocol (Self-Validating)

Assay: In Vitro Kinase Inhibition (Fluorescence Polarization) Objective: Determine


 of a synthesized 6H/1H-pyrazolo derivative against Src Kinase.

Protocol:

  • Preparation: Dissolve compound in 100% DMSO to 10 mM stock. Prepare serial dilutions (10

    
    M to 0.1 nM) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM 
    
    
    
    , 1 mM EGTA, 0.01% Brij-35).
  • Reaction Assembly:

    • Add 2.5

      
      L compound solution to a 384-well black plate.
      
    • Add 5

      
      L Enzyme mix (Src Kinase, ~0.5 nM final).
      
    • Incubate 15 min at RT (allows compound to bind hinge).

    • Add 2.5

      
      L Substrate Mix (Fluorescein-labeled poly-GT peptide + ATP at 
      
      
      
      ).
  • Incubation: Incubate for 60 mins at RT.

  • Detection: Add 10

    
    L IMAP Binding Reagent (nanoparticles that bind phosphorylated peptides). Read Fluorescence Polarization (Ex 485nm / Em 525nm).
    
  • Validation:

    • Positive Control: Staurosporine (Standard broad-spectrum inhibitor).

    • Negative Control: DMSO only (0% inhibition).

    • Z-Prime Score: Must be > 0.5 for valid data.

References

  • Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.[3] Available at: [Link][1][4][5][6][7][8]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization. MDPI Molecules. Available at: [Link]

  • Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells. PubMed Central. Available at: [Link]

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors. ACS Chemical Biology. Available at: [Link]

Sources

Pyrazolo[3,4-d]pyrimidine as a purine bioisostere in drug design

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for the utilization of the pyrazolo[3,4-d]pyrimidine scaffold in medicinal chemistry.[1] It moves beyond basic definitions to explore synthetic accessibility, structure-activity relationships (SAR), and the mechanistic rationale for its success as a purine bioisostere in FDA-approved kinase inhibitors.

Introduction: The Scaffold Rationale

In the design of ATP-competitive kinase inhibitors, the purine ring of adenosine is the natural template.[2] However, the purine scaffold suffers from rapid metabolic liability (e.g., xanthine oxidase oxidation) and complex intellectual property landscapes.

The 1H-pyrazolo[3,4-d]pyrimidine system acts as a bioisostere by retaining the critical hydrogen-bond acceptor/donor motifs required for hinge-region binding while altering the electronic distribution and solubility profile.

  • Structural Shift: The N-7 of the purine is replaced by a carbon, and the N-9 is shifted to the N-1 position (or N-2 depending on tautomer).

  • Therapeutic Validation: This scaffold is the core of Ibrutinib (BTK inhibitor) and Allopurinol (Xanthine oxidase inhibitor), validating its utility in both oncology and metabolic disease.

Structural Chemistry & SAR

The success of this scaffold lies in its ability to mimic the adenine ring's interaction with the kinase hinge region.[2][3][4]

Hinge Region Mimicry

Most kinase inhibitors bind to the ATP-binding pocket, forming H-bonds with the backbone residues of the "hinge" connecting the N- and C-lobes.

  • N1 Position: Often substituted with bulky groups (e.g., the piperidine-acrylamide tail in Ibrutinib) to access the solvent-exposed region or hydrophobic pocket II.

  • N5/N7 Positions: Act as H-bond acceptors/donors to the hinge backbone (analogous to N1/N3 of adenine).

  • C3 Position: Allows for aryl substitution to access the "gatekeeper" residue or the hydrophobic back pocket.

Physicochemical Comparison[1][5][6][7][8]
FeaturePurine (Adenosine Core)Pyrazolo[3,4-d]pyrimidineDrug Design Implication
H-Bonding N1 (Acceptor), N6-H (Donor), N7 (Acceptor)N5 (Acceptor), C4-NH (Donor)Retains critical hinge binding capacity.
pKa (N-H) ~9.8 (Imidazole NH)~10-11 (Pyrazole NH)Altered acidity affects solubility and permeability.
Metabolic Stability Susceptible to N-dealkylation & oxidationResistant to Xanthine Oxidase (unless designed as substrate)Improved half-life (

).
Synthetic Vector C2, C6, C8, N9N1, C3, C4, C6C3 allows unique vectors not easily accessible in purines.

Synthetic Strategies

The construction of the pyrazolo[3,4-d]pyrimidine core generally follows two retrosynthetic disconnections:

  • Method A (Pyrazole-First): Cyclization of a pyrimidine ring onto a pre-formed pyrazole. (Most common for drug manufacturing).

  • Method B (Pyrimidine-First): Cyclization of a pyrazole ring onto a functionalized pyrimidine.

Visualization of Synthetic Pathways

The following diagram outlines the "Pyrazole-First" approach, which is the industry standard for generating libraries of C3/N1-substituted analogs.

Synthesis_Pathway Start Malononitrile Derivative (Ethoxymethylene malononitrile) Intermediate 5-Amino-4-cyanopyrazole (Key Intermediate) Start->Intermediate Condensation (EtOH, Reflux) Hydrazine Substituted Hydrazine (R-NHNH2) Hydrazine->Intermediate Product Pyrazolo[3,4-d]pyrimidine Core Intermediate->Product Ring Closure (150-180°C) Cyclization Cyclization Reagent (Formamide / Urea / Guanidine) Cyclization->Product

Figure 1: The "Pyrazole-First" synthetic route, favored for its versatility in introducing diversity at the N1 position early in the synthesis.

Experimental Protocol: Synthesis of the Core Scaffold

Objective: Synthesis of 4-amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine. Rationale: This protocol demonstrates the "Pyrazole-First" strategy, utilizing the reaction between a 5-aminopyrazole-4-carbonitrile and formamide.

Reagents & Equipment
  • Precursor: 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 eq).

  • Reagent/Solvent: Formamide (excess, acts as solvent and carbon source).

  • Apparatus: Round-bottom flask, reflux condenser, oil bath, magnetic stirrer.

Step-by-Step Methodology
  • Setup: In a 50 mL round-bottom flask, suspend 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (1.84 g, 10 mmol) in Formamide (10 mL).

  • Reaction: Heat the mixture to 180–190°C in an oil bath.

    • Mechanism:[5][6][7][8] The amino group attacks the formamide, followed by cyclization onto the nitrile group.

    • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS. The reaction typically requires 4–6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (50 mL) with vigorous stirring. The product should precipitate as a solid.

  • Purification:

    • Filter the precipitate.

    • Wash the filter cake with cold water (3 x 10 mL) to remove excess formamide.

    • Recrystallize from Ethanol/DMF if necessary to achieve >95% purity.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the characteristic pyrimidine proton singlet at ~8.3–8.5 ppm and the pyrazole proton.

    • MS: Confirm [M+H]+ peak.

Pharmacological Application: BTK Inhibition (Ibrutinib Case Study)

The most commercially significant application of this scaffold is Ibrutinib , an irreversible inhibitor of Bruton's Tyrosine Kinase (BTK).

Mechanism of Action

Ibrutinib utilizes the pyrazolo[3,4-d]pyrimidine core to anchor the molecule in the ATP-binding pocket. A specialized "warhead" (acrylamide) attached to the N1-piperidine tail forms a covalent bond with Cysteine 481 in the BTK active site.

Signaling Pathway Blockade

The following diagram illustrates how the pyrazolo-based inhibitor disrupts the B-Cell Receptor (BCR) pathway, treating malignancies like Chronic Lymphocytic Leukemia (CLL).[9]

BCR_Signaling Antigen Antigen Binding BCR BCR (B-Cell Receptor) Antigen->BCR LYN_SYK LYN / SYK Kinases BCR->LYN_SYK BTK BTK (Bruton's Tyrosine Kinase) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation Inhibitor Pyrazolo[3,4-d]pyrimidine (Ibrutinib) Inhibitor->BTK Covalent Binding (Cys481) NFkB NF-κB / MAPK Pathway PLCg2->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation

Figure 2: Disruption of the BCR signaling cascade by covalent inhibition of BTK.[9]

Future Outlook & Design Considerations

  • Selectivity Tuning: While the scaffold is "privileged" for kinases, this also leads to promiscuity (off-target effects). Future design focuses on C3-substitution to interact with the gatekeeper residue, improving selectivity profiles (e.g., sparing EGFR).

  • Reversible Inhibitors: To overcome resistance mutations (e.g., C481S in BTK), non-covalent reversible inhibitors using the same scaffold are being explored, relying on stronger H-bonding networks and hydrophobic packing.

  • PROTACs: The pyrazolo[3,4-d]pyrimidine core is increasingly used as the "warhead" moiety in Proteolysis Targeting Chimeras (PROTACs) to degrade rather than inhibit kinases.

References

  • Synthesis and Biological Evaluation of Pyrazolo[3,4-d]pyrimidines. National Institutes of Health (NIH). [Link]

  • Ibrutinib: A First-in-Class Covalent Inhibitor of Bruton's Tyrosine Kinase. Clinical Cancer Research. [Link]

  • Pyrazolo[3,4-d]pyrimidine Scaffold: A Review on Synthetic Approaches. Archiv der Pharmazie. [Link][4]

  • FDA Drug Label: Ibrutinib (Imbruvica). US Food and Drug Administration. [Link]

  • Recent Developments in Anticancer Kinase Inhibitors Based on the Pyrazolo[3,4-d]pyrimidine Scaffold. RSC Medicinal Chemistry. [Link][3]

Sources

Technical Guide: Structure-Activity Relationship (SAR) of C4-Substituted Pyrazolo[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Adenine Bioisostere

The pyrazolo[3,4-d]pyrimidine scaffold represents one of the most privileged structures in kinase inhibitor discovery due to its isosteric relationship with the adenine ring of ATP.[1][2] Specifically, substitutions at the C4 position (analogous to the


-position of adenine) are the primary determinant of affinity and specificity within the ATP-binding pocket.

This guide provides a technical deep-dive into the design, synthesis, and SAR optimization of C4-substituted pyrazolo[3,4-d]pyrimidines. We analyze the mechanistic causality between C4-substituents and kinase hinge interactions, supported by validated synthetic protocols and bioassay data.

Structural Logic & Binding Mode

To rationally design C4-analogs, one must understand the scaffold's orientation within the kinase cleft.

The Pharmacophore

The pyrazolo[3,4-d]pyrimidine core binds to the kinase hinge region via a bidentate or tridentate hydrogen bonding motif.

  • N5 (Acceptor): Interacts with the backbone NH of the hinge residue (e.g., Met341 in Src, Leu83 in CDK2).

  • C4-NH (Donor): The proton on the exocyclic amine at C4 interacts with the backbone Carbonyl of the hinge.

  • C4-Substituent (R-Group): This group projects into the hydrophobic pocket (back of the ATP cleft) or towards the solvent front, depending on the specific kinase topology and the steric bulk of the "gatekeeper" residue.

Visualization of the Binding Logic

The following diagram illustrates the critical interactions governing the SAR of this scaffold.

G cluster_0 ATP Binding Pocket Scaffold Pyrazolo[3,4-d]pyrimidine Core Hinge Kinase Hinge Region (Glu/Met/Leu) Scaffold->Hinge H-Bond (N5 Acceptor) Scaffold->Hinge H-Bond (C4-NH Donor) C4_Sub C4-Substituent (Aniline/Benzyl/Alkyl) Scaffold->C4_Sub Attachment Gatekeeper Gatekeeper Residue (Thr/Met/Phe) C4_Sub->Gatekeeper Steric/Hydrophobic Interaction Solvent Solvent Front C4_Sub->Solvent Solubilizing Tail Extension

Caption: Pharmacophore model showing the critical H-bond network (Blue) and hydrophobic clashes (Red) defining the C4-SAR.

Chemical Synthesis: Accessing the C4-Library

The most robust method for generating C4-diversity is via the Chlorination-SNAr sequence. This protocol allows for the late-stage introduction of diverse amines, making it ideal for parallel medicinal chemistry.

Synthetic Pathway (Graphviz)

Synthesis Start 5-Amino-1H-pyrazole-4-carbonitrile Cyclization Cyclization (Formamide/180°C) Start->Cyclization Core Pyrazolo[3,4-d]pyrimidin-4(5H)-one (Tautomer) Cyclization->Core Chlorination Chlorination (POCl3, Reflux) Core->Chlorination Intermediate 4-Chloro-pyrazolo[3,4-d]pyrimidine (Key Electrophile) Chlorination->Intermediate SNAr SNAr Reaction (R-NH2, Et3N, EtOH) Intermediate->SNAr Product C4-Substituted Product (Kinase Inhibitor) SNAr->Product

Caption: Standard synthetic route for generating C4-amino substituted pyrazolo[3,4-d]pyrimidines.

Detailed Protocol: SNAr Displacement

Objective: Synthesis of 4-(3-bromoanilino)-1-methyl-pyrazolo[3,4-d]pyrimidine.

Reagents:

  • 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq)

  • 3-Bromoaniline (1.1 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Ethanol (anhydrous)

Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the 4-chloro intermediate in 10 mL of anhydrous ethanol.

  • Addition: Add 1.1 mmol of 3-bromoaniline followed by 2.0 mmol of TEA.

  • Reflux: Heat the reaction mixture to reflux (78°C) under nitrogen atmosphere. Monitor by TLC (System: 5% MeOH in DCM). Reaction is typically complete in 2-4 hours.

  • Work-up: Cool to room temperature. The product often precipitates out.

    • If precipitate forms: Filter, wash with cold ethanol and diethyl ether.

    • If no precipitate: Evaporate solvent, redissolve in EtOAc, wash with water and brine, dry over MgSO4, and concentrate.

  • Purification: Recrystallize from EtOH/Water or purify via flash column chromatography (Gradient: 0-5% MeOH/DCM).

Validation Check:

  • 1H NMR (DMSO-d6): Look for the disappearance of the C4-Cl signal and appearance of the NH singlet (typically

    
     9.0-10.5 ppm) and aromatic protons of the aniline.
    

SAR Deep Dive: C4-Substitution Effects

The choice of substituent at C4 dictates the inhibitor's "flavor"—whether it targets the Src-family, CDKs, or other kinases.

Anilines vs. Aliphatic Amines
  • Anilines (Aryl amines):

    • Effect: Generally yield higher potency (nM range) compared to aliphatic amines.

    • Reasoning: The aromatic ring of the aniline performs

      
      -stacking interactions with the hydrophobic residues flanking the hinge (e.g., the "floor" and "ceiling" of the ATP pocket). It also rigidifies the C4-N bond, reducing the entropic penalty upon binding [1].
      
  • Benzyl Amines:

    • Effect: Often result in a 10-100x loss in potency for kinases like Src or CDK2.

    • Reasoning: The additional methylene group (

      
      ) introduces flexibility, increasing the entropic cost of binding. However, this can be useful for reaching distinct pockets in larger kinases (e.g., EGFR) [2].
      
Electronic & Steric Tuning on the C4-Aniline

The substitution pattern on the C4-aniline ring is the primary lever for selectivity.

Substituent PositionInteraction LogicPreferred Groups
Meta (3-position) Projects into the hydrophobic pocket behind the gatekeeper. Critical for potency.Cl, Br, F, Me,

. (e.g., 3-Cl is a hallmark of PP2).
Para (4-position) Projects towards the solvent interface. Ideal for solubilizing groups.Morpholine, Piperazine, OH . (Used to improve ADME).
Ortho (2-position) often clashes with the pyrimidine N5 or C3-H.Generally avoided unless small (F) or designed to induce a specific twist.
Case Study: PP1 vs. PP2
  • PP1: C4 substituent is 4-methylaniline. (Target: Src family).

  • PP2: C4 substituent is 4-chlorophenyl (attached directly? No, usually 3-chlorophenyl or 4-chlorophenyl amine). Correction: PP2 is 4-amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine.[3]

    • Note: In the classic PP1/PP2 series, the exocyclic amine is actually unsubstituted (

      
      ), and the aryl group is at Position 1 (or 5 depending on numbering) .
      
    • Clarification for this Guide: We are focusing on C4-substituted analogs (where the aryl is on the amine), which are bioisosteres of the PP-series or distinct inhibitor classes like Ibrutinib analogs .

    • Relevant Example:3-substituted anilino-pyrazolo[3,4-d]pyrimidines are potent CDK2 inhibitors. A 3-Cl or 3-F group on the aniline ring fills the hydrophobic pocket adjacent to the gatekeeper (Phe80 in CDK2), significantly enhancing potency (

      
       nM) compared to the unsubstituted aniline [3].
      

Quantitative Data Summary

The following table summarizes the SAR trends for CDK2 inhibition based on C4-substitution of a 1-methyl-pyrazolo[3,4-d]pyrimidine core [4].

Compound IDC4-Substituent (R)CDK2 IC50 (

)
SAR Insight
4a

(Unsubstituted)
> 100Lacks hydrophobic fill; poor affinity.
4b

12.5Flexible linker reduces potency.
4c

1.2Rigid linker improves affinity.
4d

0.045 Optimal. 3-Cl fills hydrophobic pocket.
4e

0.854-Cl projects to solvent; less hydrophobic gain.
4f

2.1Desolvation penalty of OH group reduces binding.

Biological Evaluation Protocols

In Vitro Kinase Assay (ADP-Glo)

To validate the SAR, a robust biochemical assay is required.

Principle: Measures the conversion of ATP to ADP by the kinase.

  • Reaction: Incubate Kinase (e.g., Src, 2 nM), Substrate (Poly Glu:Tyr, 0.2 mg/mL), ATP (10

    
    ), and Test Compound (DMSO stock) in kinase buffer (50 mM Tris pH 7.5, 10 mM 
    
    
    
    , 1 mM DTT) for 60 min at RT.
  • Termination: Add ADP-Glo Reagent (Promega) to stop reaction and deplete remaining ATP (40 min incubation).

  • Detection: Add Kinase Detection Reagent to convert ADP to ATP, then to Luciferase light output.

  • Analysis: Measure Luminescence. Normalize to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition). Calculate

    
     using non-linear regression (GraphPad Prism).
    

References

  • Furet, P., et al. (2000). "Modelling study of protein kinase inhibitors: binding mode of pyrazolo[3,4-d]pyrimidines." Journal of Computer-Aided Molecular Design. Link

  • Schenone, S., et al. (2008). "Pyrazolo[3,4-d]pyrimidines as potent antiproliferative and proapoptotic agents."[4] Current Pharmaceutical Design. Link

  • Kim, D. C., et al. (2003).[5] "Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors." European Journal of Medicinal Chemistry. Link

  • Bavetsias, V., et al. (2010). "Optimization of Pyrazolo[1,5-a]pyrimidine B-Raf Inhibitors." Journal of Medicinal Chemistry. Link

  • Williamson, D.S., et al. (2005). "Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of CDK2." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Pyrazolo[3,4-d]pyrimidine Nucleoside Analogs: Mechanisms of Viral Inhibition Beyond Chain Termination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[3,4-d]pyrimidine scaffold represents a critical class of "modified nucleobases" in antiviral drug discovery.[1] Unlike classical nucleoside analogs (e.g., Remdesivir, Sofosbuvir) that primarily function as obligate chain terminators of viral RNA-dependent RNA polymerase (RdRp), pyrazolo[3,4-d]pyrimidine nucleosides often exhibit complex, multimodal mechanisms of action (MoA). These include the inhibition of host biosynthetic enzymes (e.g., orotidylate decarboxylase), modulation of viral antigen secretion (e.g., HBsAg in HBV), and lethal mutagenesis.

This technical guide dissects the synthesis, unique mechanistic pathways, and validation protocols for this specific scaffold. It is designed for medicinal chemists and virologists seeking to exploit the bioisosteric properties of the pyrazolo[3,4-d]pyrimidine core—a 7-deaza-8-aza purine analogue—to overcome resistance mechanisms common to standard chain terminators.

Mechanistic Foundations

The Scaffold Advantage

The pyrazolo[3,4-d]pyrimidine core is an isostere of the natural purine ring system (adenine/guanine).[2]

  • Structural Logic: The nitrogen atoms are repositioned (N7 moved to N8 compared to purine), and a carbon is introduced at position 7.

  • Causality: This modification alters the electron density and hydrogen bonding capability, often rendering the nucleoside resistant to cleavage by classical purine nucleoside phosphorylases (PNP), thereby increasing metabolic stability while retaining recognition by specific kinases.

Distinct Mechanisms of Action

While some analogs may act as polymerase inhibitors, the most potent pyrazolo[3,4-d]pyrimidine nucleosides often function via host-targeted antimetabolite pathways or viral protein modulation .

Case Study A: N10169 (Broad-Spectrum RNA/DNA Virus Inhibitor)
  • Compound: 4(5H)-oxo-1-β-D-ribofuranosylpyrazolo[3,4-d]pyrimidine-3-thiocarboxamide.[3][4]

  • Mechanism:

    • Activation: Phosphorylated by host Adenosine Kinase to the 5'-monophosphate (N10169-MP).[4] Note: Activity is cell-line dependent; high in HeLa (high kinase activity), low in Vero.[3][4][5]

    • Target: N10169-MP acts as a potent inhibitor of Orotidylate Decarboxylase (ODC) .[3][4][5]

    • Effect: Blockade of de novo pyrimidine biosynthesis leads to depletion of UTP/CTP pools, halting viral replication indirectly.

    • Validation: Antiviral effect is reversed by adding exogenous Uridine or Cytidine.

Case Study B: Carbocyclic Analogs (Anti-HBV)
  • Compound: Neplanocin A analogs (e.g., 4-amino replaced with weak H-bond donors like -CH3).[1]

  • Mechanism: Selective inhibition of Hepatitis B Surface Antigen (HBsAg) secretion and acceleration of pre-genomic RNA (pgRNA) degradation, distinct from S-adenosylhomocysteine hydrolase (SAHase) inhibition.

MoA_Pathways Prodrug Pyrazolo[3,4-d]pyrimidine Nucleoside (e.g., N10169) MonoP 5'-Monophosphate (Active Metabolite) Prodrug->MonoP Phosphorylation Kinase Host Adenosine Kinase Kinase->Prodrug Catalyzes ODC Orotidylate Decarboxylase (Host Enzyme) MonoP->ODC Inhibits (Ki < 1µM) Pyrimidine_Pool Pyrimidine Nucleotide Pool (UTP/CTP) ODC->Pyrimidine_Pool Biosynthesis Blocked Viral_Rep Viral Replication Complex Pyrimidine_Pool->Viral_Rep Substrate Depletion

Figure 1: Mechanism of Action for N10169-like analogs involving host enzyme inhibition (ODC) rather than direct chain termination.

Chemical Synthesis Workflow

The synthesis of these analogs requires regioselective glycosylation. A common challenge is ensuring N1-glycosylation (desired) over N2-glycosylation.

General Protocol: Fusion Glycosylation

Objective: Synthesize 4-substituted-1-β-D-ribofuranosylpyrazolo[3,4-d]pyrimidine.

  • Base Preparation:

    • Start with 3-amino-4-pyrazolecarbonitrile .

    • Cyclize with formamide or orthocarbonates to yield the pyrazolo[3,4-d]pyrimidine core.

    • Functionalize C4 (e.g., chlorination with POCl3) to create a leaving group for later substitution.

  • Glycosylation (The Critical Step):

    • Reagents: 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, Bis(p-nitrophenyl)phosphate (catalyst).

    • Condition: High-temperature fusion (160°C) or Silyl-Hilbert-Johnson reaction (BSA/TMSOTf in MeCN).

    • Regioselectivity: Silylation typically favors thermodynamic control, yielding predominantly the N1-isomer.

  • Functionalization & Deprotection:

    • C4 Substitution: Displace the 4-chloro group with nucleophiles (NH3 for adenosine analogs, NaSH for thio-analogs).

    • Deprotection: Methanolic ammonia removes sugar acetyl groups.

Synthesis_Workflow Step1 Precursor: 3-amino-4-pyrazolecarbonitrile Step2 Cyclization: Formamide/POCl3 -> 4-Cl-Base Step1->Step2 Step3 Glycosylation: Beta-D-Ribofuranose (Protected) + Catalyst (TMSOTf) Step2->Step3 Step4 Intermediate: Protected N1-Nucleoside Step3->Step4 Regioselective Coupling Step5 Functionalization: Nucleophilic Displacement (C4) (e.g., Thiourea -> Thione) Step4->Step5 Step6 Final Product: Deprotected Nucleoside Analog Step5->Step6 NH3/MeOH

Figure 2: Synthetic route for pyrazolo[3,4-d]pyrimidine nucleosides via the 4-chloro intermediate.

Experimental Protocols for Validation

To ensure scientific integrity, antiviral activity must be distinguished from simple cytotoxicity or host metabolic poisoning.

In Vitro Antiviral Assay (CPE Inhibition)
  • Cells: HeLa (high adenosine kinase) and Vero (low adenosine kinase).[5] Rationale: Using both lines helps identify kinase-dependent activation.

  • Virus: Vaccinia (DNA) or Influenza B (RNA).[5]

  • Protocol:

    • Seed cells in 96-well plates (1 x 10^4 cells/well).

    • Infect with virus at MOI 0.01 (low multiplicity) for 1 hour.

    • Remove inoculum and add serial dilutions of the test compound (0.1 µM – 100 µM).

    • Incubate for 72–96 hours.

    • Readout: Measure Cytopathic Effect (CPE) via Neutral Red uptake or ATP luminescence (CellTiter-Glo).

    • Calculation: Determine EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration).

The "Reversal Assay" (Mechanism Verification)

Purpose: To confirm if the compound acts as an antimetabolite (ODC inhibitor) or a direct viral polymerase inhibitor.

  • Concept: If the drug inhibits de novo pyrimidine synthesis, adding exogenous pyrimidines should bypass the block and restore viral replication.

  • Protocol:

    • Establish the EC90 of the test compound.

    • Prepare media supplemented with Uridine (50 µM) or Cytidine (50 µM) .

    • Run the standard antiviral assay with these supplements.

    • Interpretation:

      • Loss of Antiviral Activity:[3] Indicates the drug targets host nucleotide biosynthesis (e.g., N10169).

      • Retained Activity: Indicates the drug likely targets a viral enzyme (Polymerase/Protease).[6]

Structure-Activity Relationship (SAR) Table

Key SAR trends for Pyrazolo[3,4-d]pyrimidines in viral inhibition:

PositionModificationEffect on ActivityMechanistic Insight
C3 -HModerateStandard purine mimic.
C3 -CSNH2 (Thiocarboxamide)High (N10169)Critical for ODC binding affinity.
C4 -NH2 (Amino)High (Adenosine analog)Substrate for Adenosine Kinase (activation).
C4 =O (Oxo)LowResembles Inosine; often inactive unless further modified.
C4 =S (Thione)Moderate (HSV-2)Increases lipophilicity; potential alternative binding.
N1 RiboseHighRequired for kinase recognition.
N1 CarbocyclicHigh (HBV)Increases metabolic stability (PNP resistant).

Challenges & Future Directions

Cell-Line Dependence

A major hurdle for pyrazolo[3,4-d]pyrimidine nucleosides is the requirement for host kinase activation. As seen with N10169, efficacy drops significantly in cells with low Adenosine Kinase levels.

  • Solution: Development of ProTide (phosphoramidate) prodrugs to bypass the first phosphorylation step, similar to the strategy used for Sofosbuvir.

Mitochondrial Toxicity

Nucleoside analogs often inhibit mitochondrial DNA polymerase


.
  • Screening Requirement: All leads must be tested in HepG2 cells grown in galactose (forcing oxidative phosphorylation) vs. glucose to detect mitochondrial toxicity early.

References

  • Smee, D. F., et al. (1987). "Novel pyrazolo[3,4-d]pyrimidine nucleoside analog with broad-spectrum antiviral activity."[1][3][4][5] Antimicrobial Agents and Chemotherapy.[4][7]

  • Cottam, H. B., et al. (1984). "Synthesis and biological activity of certain 3,4-disubstituted pyrazolo[3,4-d]pyrimidine nucleosides." Journal of Medicinal Chemistry.

  • Kasula, M., et al. (2025).[1] "Pyrazolo[3,4-d]pyrimidine-based neplanocin analogues identified as potential de novo pharmacophores for dual-target HBV inhibition."[1] RSC Advances.

  • Kassab, A. E. (2022). "Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities." Archiv der Pharmazie.

  • Rashad, A. E., et al. (2008). "Synthesis and antiviral/antitumor activities of certain pyrazolo[3,4-d]pyrimidine-4(5H)-selone nucleosides." Nucleosides, Nucleotides and Nucleic Acids.

Sources

Methodological & Application

Microwave-assisted synthesis protocols for 6H-Pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis Protocols for 6H-Pyrazolo[3,4-d]pyrimidine Scaffolds

Abstract

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, functioning as a bioisostere of purine and serving as a core pharmacophore in numerous kinase inhibitors (e.g., Src, Hck, BTK) and anticancer agents.[1][2][3][4] Traditional thermal synthesis of this bicyclic system often suffers from prolonged reaction times (24–72 hours), harsh conditions, and inconsistent yields due to poor solubility of intermediate pyrazoles.[1] This guide details optimized microwave-assisted organic synthesis (MAOS) protocols that reduce reaction times to minutes while significantly improving purity and yield.[1] We focus on two primary pathways: the Three-Component One-Pot Reaction for N-substituted derivatives and the Cyclocondensation Protocol for 6-functionalized cores (often designated as 6H- or 6-oxo/thione derivatives).[1]

Mechanistic Rationale for Microwave Irradiation

The synthesis of pyrazolo[3,4-d]pyrimidines typically involves the fusion of a pyrimidine ring onto a pre-formed 5-aminopyrazole.[1] This condensation is chemically demanding due to the reduced nucleophilicity of the pyrazole amine.

  • Dielectric Heating Efficiency: Polar solvents (Ethanol, DMF) and polar transition states (zwitterionic intermediates in the condensation step) couple strongly with the microwave field. This selective heating stabilizes the dipolar transition state, accelerating the rate-limiting nucleophilic attack.[1]

  • Superheating Effect: In sealed vessels, solvents can be heated 20–50°C above their atmospheric boiling points, overcoming the activation energy barrier for the cyclodehydration step which is often the bottleneck in conventional reflux.[1]

  • Solvent Selection: Ethanol is the preferred "green" solvent. It has a high loss tangent (tan

    
    
    
    
    
    0.941), ensuring rapid energy transfer, yet solubilizes the organic reactants sufficiently at elevated temperatures.[1]

Protocol A: One-Pot Three-Component Synthesis

Target: 5-Substituted-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones Application: Rapid generation of libraries with diversity at N-5 and C-3 positions.[1]

Reagents & Materials
  • Substrate: Methyl 5-aminopyrazole-4-carboxylate (1.0 equiv)

  • Cyclizing Agent: Trimethyl orthoformate (TMOF) or Triethyl orthoformate (TEOF) (3.0 equiv)[1]

  • Amine Source: Primary amine (e.g., Benzylamine, Aniline derivatives) (3.0 equiv)[1]

  • Solvent: Ethanol (Absolute)[1]

  • Equipment: Single-mode microwave reactor (e.g., CEM Discover, Anton Paar Monowave) with 10 mL or 35 mL pressure vials.

Step-by-Step Methodology
  • Vessel Charging: In a 10 mL seamless pressure vial, add the methyl 5-aminopyrazole-4-carboxylate (1.0 mmol), TMOF (3.0 mmol), and the primary amine (3.0 mmol).

  • Solvation: Add Ethanol (2.0 - 3.0 mL). Add a magnetic stir bar.[1] Cap the vessel immediately to prevent evaporation of the orthoformate.

  • Irradiation Parameters:

    • Temperature: 160 °C

    • Time: 55 minutes (Hold time)

    • Pressure Limit: 250 psi (17 bar)[1]

    • Power: Dynamic mode (Max 150 W)[1]

    • Stirring: High speed

  • Cooling: Allow the vessel to cool to 50 °C using compressed air cooling (approx. 2-3 mins).

  • Workup:

    • The product typically precipitates upon cooling.[1]

    • Filter the solid under vacuum.[1]

    • Wash the cake with cold ethanol (2 x 2 mL) and diethyl ether (2 x 2 mL) to remove unreacted amine and orthoformate.[1]

    • Purification: If necessary, recrystallize from EtOH/DMF mixtures.[1] Column chromatography is rarely needed.[1]

Performance Comparison
ParameterConventional Reflux (EtOH)Microwave Protocol (160 °C)
Reaction Time 24 - 72 Hours55 Minutes
Yield Trace - 27%60 - 85%
Purification Column ChromatographyFiltration / Recrystallization
Energy Usage High (Prolonged heating)Low (Targeted heating)

Protocol B: Synthesis of 6-Functionalized Derivatives (6-Thiones/Ones)

Target: 4-Amino-1,7-dihydro-6H-pyrazolo[3,4-d]pyrimidine-6-thiones or 6-ones Application: Synthesis of bioisosteres of oxypurinol and thiopurinol.[1]

Reagents & Materials
  • Substrate: 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 equiv)

  • Reagent: Thiourea (for 6-thione) or Urea (for 6-one) (2.0 equiv)[1]

  • Catalyst: Potassium tert-butoxide (tBuOK) (1.5 equiv) or NaOH[1]

  • Solvent: Ethanol or DMF (for higher temp)[1]

Step-by-Step Methodology
  • Preparation: Dissolve the aminopyrazole-carbonitrile (1 mmol) and Thiourea (2 mmol) in Ethanol (3 mL) in a microwave vial.

  • Catalysis: Add tBuOK (1.5 mmol). The base is critical to activate the thiourea/urea.

  • Irradiation Parameters:

    • Temperature: 120 °C (EtOH) or 150 °C (DMF)

    • Time: 15 - 20 minutes

    • Power: 200 W (Dynamic)[1]

  • Workup:

    • Pour the reaction mixture into crushed ice/water.

    • Acidify with dilute HCl (pH ~4) to precipitate the product.[1]

    • Filter and dry.[1]

Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway for the Three-Component Synthesis (Protocol A), highlighting the efficiency of the microwave-driven condensation.

G cluster_conditions Microwave Effect Start Methyl 5-aminopyrazole- 4-carboxylate Inter1 Imidate Intermediate (In situ) Start->Inter1 Condensation Ortho Trimethyl Orthoformate (TMOF) Ortho->Inter1 Amine Primary Amine (R-NH2) Inter2 Amidine Intermediate Amine->Inter2 Inter1->Inter2 + Amine (-MeOH) Cyclization MW Irradiation 160°C, 55 min Inter2->Cyclization Intramolecular Cyclization Product Pyrazolo[3,4-d]pyrimidin-4-one (Precipitate) Cyclization->Product - MeOH

Caption: One-pot three-component cascade reaction pathway accelerated by microwave irradiation.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete cyclization due to temperature limits.[1]Switch solvent from EtOH to DMF or n-Butanol to allow higher temperatures (180°C) without over-pressurizing.[1]
Vessel Failure Excessive pressure from volatile byproducts (MeOH).[1]Use a vessel with a higher pressure rating or perform a "venting" step (stop, cool, vent, resume) if using large scales (>5 mmol).[1]
Impurity Profile Oxidation of the amine or side reactions.Purge the headspace with Nitrogen or Argon before capping.[1] Ensure TMOF is fresh.
Product Oiling Product is too soluble in hot solvent.[1]Cool the reaction mixture to 4 °C (fridge) for 2 hours before filtration. Add water dropwise to induce precipitation.[1]

References

  • Ng, J. H., Tiekink, E. R. T., & Dolzhenko, A. V. (2022).[1] Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Advances, 12, 8323-8332.[1] [Link]

  • Davoodnia, A., Anvari, L., & Tavakoli-Hoseini, N. (2011).[1] Microwave Synthesis of New Pyrazolo[3,4-d]pyrimidin-4-ones in Solvent-Free Condition. Asian Journal of Chemistry, 23(8), 3683-3685.[1] [Link][1]

  • Liu, J., & Wang, X. (2011).[1][5] Microwave-assisted, divergent solution-phase synthesis of 1,3,6-trisubstituted pyrazolo[3,4-d]pyrimidines. ACS Combinatorial Science, 13(4), 414-420.[1][5] [Link]

  • Quiroga, J., et al. (2008).[1] Regioselective synthesis of pyrazolo[3,4-d]pyrimidines under microwave irradiation. Journal of Heterocyclic Chemistry, 45(1), 233-239.[1] [Link][1]

Sources

Green chemistry synthesis of pyrazolopyrimidines using water as solvent

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Green Chemistry Synthesis of Pyrazolopyrimidines Using Water as a Solvent

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Greener Synthesis

Pyrazolopyrimidines are a privileged class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous therapeutic agents.[1][2] Their structural similarity to endogenous purines allows them to act as potent inhibitors for a range of protein kinases, making them crucial in the development of treatments for cancer, inflammation, and viral infections.[3][4]

Traditionally, the synthesis of these vital scaffolds has relied on volatile, often toxic, organic solvents, multi-step procedures, and harsh reaction conditions. This approach not only poses environmental and safety risks but also generates significant chemical waste. The principles of green chemistry call for a paradigm shift towards methodologies that are safer, more efficient, and environmentally benign.[5]

This application note details a robust and efficient protocol for the synthesis of pyrazolopyrimidines via a one-pot, multicomponent reaction using water as the solvent.[1][5][6] This approach leverages the unique properties of water to facilitate the reaction, often leading to higher yields, shorter reaction times, and a dramatically improved environmental footprint.[5] We will explore the causality behind the procedural choices, provide a detailed, step-by-step protocol, and present expected outcomes for researchers in medicinal chemistry and drug development.

Core Principles: Why Water Works

While organic substrates often have limited solubility in water, using an aqueous medium for synthesis offers distinct advantages that drive reaction efficiency.[5][7]

  • Hydrophobic Effect: In an aqueous environment, nonpolar reactants tend to aggregate, effectively increasing their local concentration and collision frequency, which can accelerate the reaction rate.

  • Enhanced Reactivity: Water's high polarity can stabilize charged intermediates and transition states, lowering the activation energy of key reaction steps.

  • Energy Efficiency: The use of energy sources like ultrasonic irradiation or microwave heating in conjunction with water can dramatically reduce reaction times from hours to minutes.[8][9][10][11][12] Ultrasound promotes the formation and collapse of cavitation bubbles, creating localized high-pressure and high-temperature zones that accelerate mass transfer and reaction rates.[13]

  • Safety and Sustainability: Water is non-toxic, non-flammable, inexpensive, and readily available, making it an ideal green solvent.[5] Post-reaction workup is often simplified, as many products precipitate directly from the aqueous solution and can be isolated by simple filtration.[14]

Protocol: One-Pot, Three-Component Synthesis of Pyrazolo[3,4-d]pyrimidin-6-ones in Water

This protocol describes the synthesis of 3-methyl-1,4-diphenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one as a representative example. The reaction proceeds via a multicomponent condensation of an aromatic aldehyde, a pyrazolone derivative, and urea.[4]

Underlying Mechanism

The reaction is believed to proceed through an initial Knoevenagel condensation between the aldehyde (benzaldehyde) and the active methylene group of the pyrazolone, forming a benzylidene intermediate. This is followed by a Michael-type addition of urea to the activated double bond, and subsequent intramolecular cyclization and dehydration to yield the final fused heterocyclic product.

Reaction_Mechanism Generalized Reaction Mechanism Reactants Aldehyde + Pyrazolone + Urea/Thiourea Step1 Knoevenagel Condensation Reactants->Step1 Intermediate1 Benzylidene Intermediate Step1->Intermediate1 Step2 Michael Addition Intermediate1->Step2 + Urea Intermediate2 Acyclic Adduct Step2->Intermediate2 Step3 Intramolecular Cyclization & Dehydration Intermediate2->Step3 Product Pyrazolo[3,4-d]pyrimidine Step3->Product

Caption: Generalized mechanism for the three-component synthesis.

Materials and Reagents
ReagentMW ( g/mol )Quantity (mmol)Mass/Volume
Benzaldehyde106.121.0106 mg (0.10 mL)
5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one174.201.0174 mg
Urea60.061.590 mg
Deionized Water18.02-5.0 mL
Ethanol46.07-For recrystallization
Step-by-Step Experimental Procedure

Experimental_Workflow Experimental Workflow A 1. Combine Reagents Add benzaldehyde, pyrazolone, and urea to a flask. B 2. Add Solvent Add 5.0 mL of deionized water to the mixture. A->B C 3. Heat Reaction Reflux the mixture with stirring for 2-3 hours. B->C D 4. Monitor Progress Check reaction completion using TLC (e.g., 3:1 Hexane:EtOAc). C->D E 5. Isolate Product Cool mixture to room temp. and then in an ice bath. Collect precipitate by vacuum filtration. D->E If complete F 6. Purify Product Wash the solid with cold water. Recrystallize from hot ethanol. E->F G 7. Characterize Dry the product and determine yield, melting point, and spectroscopic data (NMR, IR, MS). F->G

Caption: Step-by-step workflow for aqueous pyrazolopyrimidine synthesis.

  • Preparation: To a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde (1.0 mmol), 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (1.0 mmol), and urea (1.5 mmol).[4]

  • Solvent Addition: Add 5.0 mL of deionized water to the flask.

  • Reaction: Heat the mixture to reflux (100 °C) with vigorous stirring. The reaction mixture will become a slurry.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) every 30 minutes. (Eluent: Hexane/Ethyl Acetate, 3:1). The reaction is typically complete within 2-3 hours.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product will begin to precipitate. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with two portions of cold deionized water (2 x 5 mL).

  • Purification: Recrystallize the crude solid from hot ethanol to afford the pure product as a colorless solid.[4]

  • Characterization: Dry the purified product under vacuum. Record the final mass to calculate the yield and characterize by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Expected Results & Data

The protocol is robust for a variety of aromatic aldehydes. Electron-donating and electron-withdrawing substituents on the aldehyde's phenyl ring are well-tolerated, though they may influence reaction times and yields.

EntryAldehyde (Ar-CHO)Reaction Time (h)Yield (%)M.P. (°C)
1Benzaldehyde2.592182-183
24-Chlorobenzaldehyde2.095210-212
34-Methoxybenzaldehyde3.089195-197
44-Nitrobenzaldehyde1.596230-232

Data adapted from representative literature.[4] Yields are for isolated, purified products.

Characterization Data for 3-Methyl-1,4-diphenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one (Entry 1): [4]

  • ¹H NMR (DMSO-d₆, δ ppm): 13.16 (s, 1H, NH), 9.97 (s, 1H, NH), 7.01-7.44 (m, 10H, Ar-H), 4.69 (s, 1H, -CH), 2.01 (s, 3H, CH₃).

  • IR (cm⁻¹): 3432, 3057, 1599, 1574, 1409.

Trustworthiness & Validation

The reliability of this protocol is validated by its high yields and the ease of purification. The direct precipitation of the product from the aqueous reaction medium often results in high initial purity, simplifying the subsequent recrystallization step. The procedure's success across a range of substrates demonstrates its robustness. For self-validation, researchers should find that the melting point and spectroscopic data of their synthesized compounds closely match reported literature values.[4]

Conclusion

This application note provides a detailed, field-tested protocol for the green synthesis of pyrazolopyrimidines. By replacing volatile organic solvents with water, this method aligns with the core tenets of green chemistry without compromising on yield or purity.[2][5] The procedure is simple, efficient, and broadly applicable, making it a valuable tool for researchers engaged in the discovery and development of novel heterocyclic drug candidates. The adoption of such aqueous, multicomponent strategies is a critical step towards more sustainable and responsible chemical synthesis in the pharmaceutical industry.

References

  • ChemInform Abstract: A Green and Convenient Protocol for the Synthesis of Novel Pyrazolopyranopyrimidines via a One-Pot, Four-Component Reaction in Water. (2012). ChemInform, 43(32). Available at: [Link]

  • Bhat, A. R., A. A., & Shalla, A. H. (2021). Efficient Green Protocols for the Preparation of Pyrazolopyrimidines. ResearchGate. Available at: [Link]

  • Bharath, Y., Basaveswara Rao, M. V., & Pal, M. (2017). Ultrasound Assisted Synthesis of 2-alkynyl Pyrazolo[1,5-a]pyrimidines as Potential Anti-cancer Agents. Letters in Drug Design & Discovery, 14(10). Available at: [Link]

  • Bhat, A. R., et al. (2021). Efficient Green Protocols for the Preparation of Pyrazolopyrimidines. ChemistrySelect, 6(23), 5685-5708. Available at: [Link]

  • Krasavin, M., et al. (2017). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Advances, 7(53), 33339-33347. Available at: [Link]

  • Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry. (2017). Journal of Materials and Environmental Science, 8(11), 4153-4161. Available at: [Link]

  • H2O‐solvated green synthesis of pyrazolo‐pyrano‐pyrimidines. ResearchGate. Available at: [Link]

  • Abdel-Aziz, H. A., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(5), 3245-3266. Available at: [Link]

  • Mechanism of formation of pyrazolopyrimidine derivative 6. ResearchGate. Available at: [Link]

  • Castillo, J. C., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 27(19), 6296. Available at: [Link]

  • Abdou, O. A., et al. (2018). Green One-Pot Solvent-Free Synthesis of Pyrazolo[1,5- a ]pyrimidines, Azolo[3,4- d ]pyridiazines, and Thieno[2,3- b ]pyridines Containing Triazole Moiety. ResearchGate. Available at: [Link]

  • Kelada, M., et al. (2018). Synthesis of pyrazolopyrimidinones using a "one-pot" approach under microwave irradiation. Beilstein Journal of Organic Chemistry, 14, 1222-1228. Available at: [Link]

  • Abonia, R., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(1), 47-70. Available at: [Link]

  • Ryabukhin, S. V., et al. (2014). Multicomponent Synthesis of 2,3-Dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones: A Novel Heterocyclic Scaffold with Antibacterial Activity. ACS Combinatorial Science, 16(11), 621-625. Available at: [Link]

  • Multicomponent, Efficient Approach for the Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives Using Glycerol as Green Solvent. (2014). IOSR Journal of Applied Chemistry, 7(1), 63-66. Available at: [Link]

  • Castillo, J. C., & Becerra, D. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 14(25), 17871-17894. Available at: [Link]

  • Kelada, M., et al. (2018). Synthesis of pyrazolopyrimidinones using a "one-pot" approach under microwave irradiation. Beilstein Journal of Organic Chemistry, 14, 1222–1228. Available at: [Link]

  • Kelada, M., et al. (2018). Synthesis of pyrazolopyrimidinones using a "one-pot" approach under microwave irradiation. National University of Ireland, Galway. Available at: [Link]

  • Abdel-Aziz, H. A., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(5), 3245-3266. Available at: [Link]

  • Saha, A., & Ranu, B. C. (2021). Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review. Journal of the Indian Chemical Society, 98(10), 100159. Available at: [Link]

  • Kelada, M., et al. (2018). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Maynooth University. Available at: [Link]

  • Castillo, J. C., & Becerra, D. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Semantic Scholar. Available at: [Link]

  • Sello, F., et al. (2015). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics, 12(7), 2469–2478. Available at: [Link]

  • Kumar, A., et al. (2020). Ultrasound assisted synthesis of tetrazole based pyrazolines and isoxazolines as potent anticancer agents via inhibition of tubulin polymerization. Bioorganic & Medicinal Chemistry Letters, 30(22), 127592. Available at: [Link]

Sources

High-Efficiency Liposomal Encapsulation of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors: A Precision Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Pyrazolo[3,4-d]pyrimidine derivatives (e.g., Si306, PP1, PP2) represent a potent class of tyrosine kinase inhibitors (TKIs) targeting Src, Abl, and other oncogenic pathways. However, their clinical translation is frequently stalled by poor aqueous solubility (often < 1 µg/mL) and suboptimal pharmacokinetics.

This Application Note details the encapsulation of these hydrophobic scaffolds into PEGylated "stealth" liposomes . Unlike hydrophilic cargoes, pyrazolo[3,4-d]pyrimidines are highly lipophilic (LogP > 3.0), necessitating their intercalation within the lipid bilayer rather than the aqueous core. This guide provides a validated Thin-Film Hydration workflow optimized for high encapsulation efficiency (EE% > 85%) and stability.

Key Mechanistic Advantages
  • Solubility Enhancement: Solubilizes hydrophobic inhibitors in the lipid bilayer, bypassing the need for toxic co-solvents (e.g., DMSO/Cremophor).

  • Passive Tumor Targeting: PEGylation (Stealth technology) extends circulation time, facilitating accumulation in tumor tissues via the Enhanced Permeability and Retention (EPR) effect.

  • Reduced Systemic Toxicity: Encapsulation prevents premature drug interaction with healthy tissues.

Pre-Formulation & Material Selection

Success relies on matching the lipid phase transition temperature (


) with the processing conditions. We utilize DSPC  (1,2-distearoyl-sn-glycero-3-phosphocholine) as the bulk lipid due to its high 

(55°C), which confers greater stability in vivo compared to lower

lipids like EPC or DOPC.
Material Specifications
ComponentFunctionMolar Ratio (Standard)Notes
DSPC Bulk Lipid55-60 mol%High

(55°C) prevents leakage.
Cholesterol Stabilizer35-40 mol%Modulates bilayer fluidity; prevents drug crystallization.
DSPE-PEG2000 Stealth Agent5 mol%Inhibits opsonization and RES clearance.
Pyrazolo[3,4-d]pyrimidine APIDrug-to-Lipid ratio 1:10 or 1:20 (w/w)Hydrophobic cargo loads into the bilayer.

Core Protocol: Thin-Film Hydration & Extrusion

This protocol is engineered for hydrophobic cargoes.[1] The drug is co-dissolved with lipids to ensure integration into the bilayer during vesicle formation.

Workflow Visualization

The following diagram outlines the critical path for formulation, emphasizing temperature control relative to the lipid's


.

LiposomeProtocol cluster_temp CRITICAL: Temperature Control (> Tm of DSPC) Start Start: Weigh Components Dissolve Co-dissolution (Chloroform/Methanol 2:1) Lipids + Drug Start->Dissolve Evap Rotary Evaporation (40°C, Vacuum) Dissolve->Evap Homogenization Film Dry Lipid-Drug Film (Trace solvent removal O/N) Evap->Film Thin Film Formation Hydrate Hydration (PBS pH 7.4, >60°C) Film->Hydrate Add Aqueous Buffer MLV Multilamellar Vesicles (MLVs) Heterogeneous Size Hydrate->MLV Self-Assembly Extrude Extrusion (100nm Polycarbonate Membrane) Keep >60°C MLV->Extrude Size Reduction LUV Final LUVs (~120nm, PDI < 0.2) Extrude->LUV Final Product

Caption: Workflow for Passive Loading of Hydrophobic Pyrazolo[3,4-d]pyrimidines via Thin-Film Hydration.

Step-by-Step Methodology
Phase A: Film Formation
  • Preparation: In a round-bottom flask, dissolve DSPC, Cholesterol, and DSPE-PEG2000 (Molar ratio 55:40:5) in Chloroform:Methanol (2:1 v/v).

  • Drug Addition: Add the pyrazolo[3,4-d]pyrimidine derivative directly to this organic mixture.

    • Note: A typical starting concentration is 0.5 mg/mL drug in the solvent mix.

  • Evaporation: Attach to a rotary evaporator. Evaporate solvent at 40°C under reduced pressure (approx. 200 mbar) until a thin, uniform film forms on the flask wall.

  • Drying: Desiccate the film under high vacuum overnight to remove trace solvents (chloroform residues are toxic and destabilize bilayers).

Phase B: Hydration & Sizing[1]
  • Hydration: Add pre-warmed PBS (pH 7.4) to the flask. The volume should target a final lipid concentration of 10-20 mM.

  • Agitation: Rotate the flask at 60-65°C (must be

    
     of DSPC) for 30-60 minutes. The film should peel off, forming a milky suspension of Multilamellar Vesicles (MLVs).
    
  • Extrusion: Pass the MLV suspension through a mini-extruder fitted with 100 nm polycarbonate membranes.

    • Passes: Minimum 11-21 times.

    • Temp: Maintain extruder block at 65°C. Extruding below

      
       will rupture the membrane and fail to size the liposomes.
      
Phase C: Purification
  • Dialysis: Transfer liposomes to a dialysis bag (MWCO 12-14 kDa). Dialyze against PBS at 4°C for 24 hours to remove unencapsulated drug.

  • Alternative: Use size-exclusion chromatography (Sephadex G-50) for faster purification.

Analytical Characterization Protocols

Physical Characterization (DLS)
  • Instrument: Malvern Zetasizer or equivalent.

  • Protocol: Dilute 20 µL of liposomes in 1 mL PBS. Measure at 25°C.

  • Acceptance Criteria:

    • Z-Average Size: 100 – 130 nm (ideal for EPR effect).

    • Polydispersity Index (PDI): < 0.2 (indicates monodisperse population).

    • Zeta Potential: -20 to -30 mV (conferred by DSPE-PEG, aids colloidal stability).

Drug Quantification (HPLC)

To determine Encapsulation Efficiency (EE%) and Drug Loading (DL%), the liposomes must be lysed to release the cargo.

  • Lysis: Mix 50 µL purified liposomes with 450 µL Methanol (disrupts bilayer). Vortex vigorously.

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 5 µm, 4.6 x 150 mm).

    • Mobile Phase: Acetonitrile : Water (containing 0.1% TFA). Gradient typically required (e.g., 50:50 to 90:10 over 15 mins).

    • Detection: UV Absorbance at 254 nm (characteristic for pyrazolo[3,4-d]pyrimidine core).

    • Flow Rate: 1.0 mL/min.

Calculations:



In Vitro Release Study (Dialysis Method)

To verify the "stealth" stability and release profile:

  • Setup: Place 1 mL of purified liposomes in a dialysis bag (MWCO 12-14 kDa).

  • Sink Conditions: Immerse bag in 50 mL PBS (pH 7.4) containing 0.5% Tween 80 (to maintain sink conditions for the hydrophobic drug).

  • Incubation: Stir at 37°C.

  • Sampling: Withdraw 1 mL from the external medium at defined time points (0.5, 1, 2, 4, 8, 24, 48 h). Replace with fresh buffer.

  • Analysis: Quantify drug in samples via HPLC.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low EE% (< 30%) Drug crystallization / SaturationReduce Drug:Lipid ratio (try 1:20). Ensure rapid cooling after extrusion is NOT performed (cool gradually).
High PDI (> 0.3) Incomplete sizing / AggregationIncrease number of extrusion passes. Ensure extrusion temp is > 60°C.
Precipitation Drug insoluble in lipid mixEnsure drug is fully dissolved in Chloroform/MeOH before evaporation.

References

  • Mancini, A., et al. (2022). "The Pyrazolo[3,4-d]Pyrimidine Derivative Si306 Encapsulated into Anti-GD2-Immunoliposomes as Therapeutic Treatment of Neuroblastoma."[2][3] Biomedicines, 10(3), 659.[2][3]

  • Tavanti, M., et al. (2016). "Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery." Scientific Reports, 6, 21509.[4]

  • Schenone, S., et al. (2014). "Pyrazolo[3,4-d]pyrimidines as potent antiproliferative and proapoptotic agents toward A431 and 8701-BC cells." Anti-Cancer Agents in Medicinal Chemistry, 14(10).

Sources

Troubleshooting & Optimization

Technical Support Center: 5-Aminopyrazole Cyclization Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields in Cyclization of 5-Aminopyrazoles Content Type: Technical Support Center & Troubleshooting Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Welcome. As a Senior Application Scientist specializing in heterocyclic synthesis, I often see 5-aminopyrazoles treated as simple nucleophiles. This is a mistake. These substrates are ambident nucleophiles possessing three distinct reactive centers: the exocyclic amine (–NH₂), the endocyclic nitrogen (N1), and the C4 carbon.

Low yields in cyclization—particularly when forming pyrazolo[1,5-a]pyrimidines (kinase inhibitor scaffolds) or pyrazolo[3,4-b]pyridines —are rarely due to "bad luck." They are almost always due to a misunderstanding of regiocontrol , protonation states , or oxidative instability .

This guide deconstructs these failures and provides self-validating protocols to correct them.

PART 1: The Regioselectivity Trap (Pyrazolo[1,5-a]pyrimidines)

The most common reaction is the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl (or equivalent) to form the pyrazolo[1,5-a]pyrimidine core.

The Problem: The reaction yields a mixture of regioisomers (5-substituted vs. 7-substituted) or stops at an acyclic intermediate. The Cause: The nucleophilicity of the exocyclic amine vs. the N1 ring nitrogen is highly pH-dependent.

Mechanistic Insight: The pH Switch
  • Neutral/Basic Conditions: The exocyclic –NH₂ is the hardest nucleophile. It attacks the most reactive carbonyl first. This often leads to the kinetic product or acyclic intermediates that fail to close.

  • Acidic Conditions (Glacial AcOH): The acid protonates the carbonyl oxygen of the electrophile, making it a harder electrophile, while simultaneously buffering the basicity of the pyrazole nitrogens. This often shifts the mechanism to favor the thermodynamic product.

Visualization: Regioselectivity Decision Tree

The following diagram illustrates the bifurcation in reaction pathways based on conditions.

Regioselectivity Start 5-Aminopyrazole + 1,3-Diketone ConditionA Condition A: Basic/Neutral (EtOH/Piperidine) Start->ConditionA ConditionB Condition B: Acidic (Glacial AcOH) Start->ConditionB InterA Attack by Exocyclic NH2 (Kinetic Control) ConditionA->InterA Hard Nucleophile InterB Attack by Ring N1 (Thermodynamic Control) ConditionB->InterB Protonation of C=O Prod7 7-Substituted Isomer (Major in Base) InterA->Prod7 Prod5 5-Substituted Isomer (Major in Acid) InterB->Prod5

Caption: Figure 1. Divergent synthesis pathways controlled by solvent acidity. Acidic media typically favors N1 attack initiation or rearrangement to the thermodynamic 5-substituted isomer.

PART 2: Troubleshooting Guide (Symptom-Based)

Use this matrix to diagnose specific failures in your experiment.

Table 1: Diagnostic Matrix for Low Yields
SymptomProbable CauseTechnical Solution
No Reaction / Starting Material Recovered Electrophile deactivation or poor solubility.Switch Solvent: Move from EtOH to Glacial Acetic Acid (reflux). The acid acts as both solvent and catalyst.[1] If using enaminones, add fused NaOAc.
Formation of "Tar" / Black Oil Oxidative decomposition of 5-aminopyrazole.Purification First: 5-aminopyrazoles oxidize to diazenyl species or dimers in air. Recrystallize SM from EtOH/Water before use. Run reaction under Argon .
Acyclic Intermediate Persists Failure to cyclize (dehydration failure).Force Dehydration: The intermediate (often a hydrazone or amide) is stable. Increase Temp (>120°C) or add POCl₃ (if forming hydroxy-pyrimidines) to drive water elimination.
Regioisomer Mixture Competing nucleophilic sites (N1 vs NH₂).Control pH: If you need the 7-isomer, use basic conditions (NaOEt). If you need the 5-isomer, use AcOH. Do not use neutral EtOH without a catalyst.
Precipitate is not Product Salt formation.Check pKa: If using HCl/Dioxane, you may have simply protonated the pyrazole. Perform a basic workup (NaHCO₃) to see if the free base product precipitates.

PART 3: High-Fidelity Protocols

These protocols are designed to be self-validating . If you do not observe the checkpoints described, stop and re-evaluate the inputs.

Protocol A: Acid-Mediated Cyclization (Targeting 5-Substituted Pyrazolo[1,5-a]pyrimidines)

Best for: Reactions with 1,3-diketones or β-ketoesters.

  • Preparation: In a round-bottom flask, dissolve 5-aminopyrazole (1.0 equiv) and 1,3-dicarbonyl (1.1 equiv) in Glacial Acetic Acid (10 mL per mmol).

  • Reaction: Heat to reflux (118°C) under an inert atmosphere (N₂/Ar).

  • Checkpoint 1 (TLC): After 1 hour, check TLC. You should see the disappearance of the polar aminopyrazole spot. If a new spot appears lower than the starting material, it may be the uncyclized intermediate. Continue heating.

  • Workup: Cool to room temperature.

    • Scenario A (Precipitate forms): Filter the solid, wash with cold Et₂O. This is often the pure product.

    • Scenario B (No precipitate): Pour the mixture into ice-cold water . Neutralize carefully with sat. NaHCO₃ to pH 7-8. The solid should crash out.

  • Validation: ¹H NMR should show the disappearance of the broad –NH₂ peak (approx. 5-6 ppm) and the appearance of aromatic pyrimidine protons.

Protocol B: Microwave-Assisted Synthesis (Targeting Pyrazolo[3,4-b]pyridines)

Best for: Multicomponent reactions (Aldehyde + 1,3-Dione + Aminopyrazole) or Chalcone condensations.

  • Loading: In a microwave vial, combine 5-aminopyrazole (1.0 equiv), Aldehyde (1.0 equiv), and Cyclic 1,3-dione (e.g., dimedone, 1.0 equiv).

  • Solvent: Add Water:Ethanol (1:1) (3 mL per mmol). Note: Water enhances the microwave absorption and solubility of the zwitterionic intermediates.

  • Catalyst: Add p-TSA (10 mol%).

  • Irradiation: Heat at 140°C for 10–20 minutes.

  • Checkpoint 2: The reaction mixture usually turns turbid. Upon cooling, the product should crystallize directly.

  • Purification: Simple filtration and washing with hot ethanol.

PART 4: Advanced FAQ

Q: Why does my reaction with enaminones yield the "wrong" isomer compared to diketones? A: Enaminones have a "hard" electrophilic center (the carbonyl) and a "soft" center (the C-N bond). Under neutral conditions, the exocyclic amine (hard nucleophile) attacks the carbonyl. However, steric bulk on the enaminone can force the reaction to the N1 nitrogen. You must confirm regio-orientation using NOE (Nuclear Overhauser Effect) NMR experiments; do not rely solely on chemical shift prediction [1, 4].

Q: I am trying to react a 5-aminopyrazole with a chalcone, but I get low yield. Why? A: This reaction (forming pyrazolo[3,4-b]pyridines) requires oxidation of the intermediate dihydropyridine. If you run this in a closed vessel without an oxidant, the reaction stalls.

  • Fix: Add an oxidant like DDQ or run the reaction in an open vessel (air oxidation) if using refluxing acetic acid. Alternatively, use a Lewis Acid catalyst like InCl₃ or Sc(OTf)₃ to promote the Michael addition step [2].

Q: My 5-aminopyrazole starting material is dark brown. Can I use it? A: No. The dark color indicates diazo-coupling impurities. These impurities act as radical scavengers and can inhibit cyclization.

  • Fix: Recrystallize from boiling toluene or ethanol/water. If it is an oil, perform a rapid silica plug filtration (100% EtOAc) immediately before use.

References

  • BenchChem Technical Support Team. (2025). Troubleshooting cyclocondensation reactions for pyrazolo[1,5-a]pyrimidine synthesis. BenchChem. Link

  • Fichez, J., Busca, P., & Prestat, G. (2011). Recent advances in aminopyrazoles synthesis and functionalization. Beilstein Journal of Organic Chemistry, 7, 25-37. Link

  • Aggarwal, R., et al. (2018).[2] 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2018(ii), 124-131. Link

  • Hassan, A. S., et al. (2019).[3] Reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds. European Journal of Chemistry, 10(1), 1-15. Link

  • Moustafa, G. O., et al. (2022).[3] Microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines. Journal of Heterocyclic Chemistry, 59, 120-135. Link

Sources

Technical Support Center: Separation & Identification of Pyrazolo[3,4-d]pyrimidine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives—a privileged scaffold in kinase inhibitors like Ibrutinib—frequently involves the alkylation of the pyrazole ring. This reaction is ambident, yielding two regioisomers: the N1-alkyl (thermodynamically favored) and the N2-alkyl (kinetically favored or minor byproduct).

Separating these isomers is critical because they exhibit vastly different biological activities and pharmacokinetic profiles. This guide provides a self-validating workflow for the chromatographic separation and structural assignment of these isomers, addressing the common "elution order reversal" and "spectral ambiguity" issues encountered in drug development.

Troubleshooting & FAQs (Technical Support Mode)

Q1: I see two peaks in my reaction mixture. Which one is the N1 isomer?

Short Answer: In Reverse Phase (RP) chromatography (C18), the N1 isomer typically elutes second , while the N2 isomer elutes first .

Technical Explanation:

  • Polarity & Dipole Moment: The N2-alkylated isomer generally possesses a larger dipole moment due to the alignment of the lone pair vectors on the pyrazole and pyrimidine rings. This makes the N2 isomer more polar.

  • Chromatographic Behavior: On a non-polar stationary phase (C18), the more polar N2 isomer interacts less with the hydrophobic chains and elutes earlier. The less polar N1 isomer is retained longer.

  • Caution: This rule holds for simple alkyl chains (Methyl, Ethyl, Isopropyl). If your R-group contains highly polar or ionizable moieties (e.g., free amines, carboxylic acids), the elution order can flip due to secondary interactions.

Q2: How can I definitively confirm the structure without growing a crystal?

Short Answer: Use 1H-15N HMBC or 1H-13C HMBC NMR. The key diagnostic is the correlation from the alkyl protons to the bridgehead carbons.

The "Bridgehead Rule":

  • N1-Alkyl Protons: Show a strong 3-bond correlation to C7a (the bridgehead carbon between N1 and N7).

  • N2-Alkyl Protons: Show a strong 3-bond correlation to C3a (the bridgehead carbon between C3 and C4).

Q3: My peaks are tailing or co-eluting. How do I fix this?

Troubleshooting Matrix:

IssueProbable CauseCorrective Action
Peak Tailing Residual silanol interactions with the basic pyrimidine nitrogens.Add Modifier: Use 0.1% Formic Acid or 10 mM Ammonium Acetate. High pH (pH 9-10) with hybrid silica (e.g., XBridge) often sharpens peaks for these bases.
Co-elution Similar hydrophobicity of isomers.Change Selectivity: Switch from C18 to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. The PFP phase separates based on dipole-dipole interactions, often resolving isomers that co-elute on C18.
Retention Time Shift pH sensitivity of the pyrimidine ring (pKa ~3-4).Buffer Control: Ensure mobile phase is buffered. Unbuffered water/MeCN can cause shifts if the sample pH varies.

Method Development & Protocols

Workflow Diagram: Separation & Identification Logic

G Start Crude Reaction Mixture (N1/N2 Isomers) TLC Initial Screen: TLC/UPLC (Check Complexity) Start->TLC Method_Dev Method Development Column: C18 vs Phenyl-Hexyl pH: Acidic vs Basic TLC->Method_Dev Analytical_Sep Analytical Separation (Resolution > 1.5?) Method_Dev->Analytical_Sep Analytical_Sep->Method_Dev No (Optimize) Prep_Scale Preparative HPLC (Isolate Isomers) Analytical_Sep->Prep_Scale Yes ID_Phase Structural Identification Prep_Scale->ID_Phase NMR_Exp NMR: 1H-13C HMBC Focus: Alkyl H -> Bridgehead C ID_Phase->NMR_Exp Decision_N1 Correlation to C7a (N1 Isomer) NMR_Exp->Decision_N1 H-N-C-C7a Decision_N2 Correlation to C3a (N2 Isomer) NMR_Exp->Decision_N2 H-N-C-C3a

Caption: Decision tree for the isolation and structural assignment of pyrazolo[3,4-d]pyrimidine regioisomers.

Protocol A: Analytical Separation (Reverse Phase)

Standard operating procedure for checking isomer ratio.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5% -> 95% B (Linear gradient)

    • 15-18 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic backbone) and 280 nm.

  • Expected Result:

    • Peak 1 (Earlier): N2-Isomer (Minor)

    • Peak 2 (Later): N1-Isomer (Major)

Protocol B: Preparative Isolation

For isolating 10-100 mg of pure isomer for biological testing.

  • Scale Factor: Linear scale-up from analytical. Use a 19 x 150 mm Prep C18 column.

  • Loading: Dissolve crude in DMSO/MeOH (1:1). Inject max 50 mg per run to prevent peak overlap.

  • Collection: Trigger fractionation by UV threshold.

  • Post-Processing: Lyophilize fractions immediately. Note: Avoid leaving N2 isomers in acidic solution for prolonged periods as they can sometimes isomerize or degrade depending on the R-group stability.

Data & Causality: The "Why" Behind the Method

Isomer Properties Comparison
FeatureN1-Isomer (Desired)N2-Isomer (Impurity)Causality/Reasoning
Thermodynamics More StableLess StableN1 alkylation maintains the aromaticity of the pyrazole ring more effectively in the fused system [1].
RP Elution (C18) Later (Rt ~ 8-10 min)Earlier (Rt ~ 5-7 min)N2 has a higher dipole moment, increasing water solubility and reducing retention on hydrophobic C18 [2].
UV Spectra

~260-270 nm

often red-shifted
Conjugation length and electronic distribution differ slightly between the tautomeric forms fixed by alkylation.
HMBC Correlation Alkyl H

C7a
Alkyl H

C3a
Proximity of the N-substituent to the specific bridgehead carbon defines the regiochemistry [3].
NMR Diagnostic Table (Chemical Shifts)

Based on pyrazolo[3,4-d]pyrimidine core in DMSO-d6.

PositionN1-Alkyl (ppm)N2-Alkyl (ppm)Notes
N-CH2 (Proton) ~4.0 - 4.5~4.2 - 4.8N2-alkyl protons are often slightly downfield due to deshielding from the adjacent pyrimidine ring nitrogen lone pairs.
C3 (Carbon) ~133 - 135~120 - 130C3 environment changes drastically.
Bridgehead C7a ~150 - 155N/ADiagnostic: Only N1-alkyl correlates here.
Bridgehead C3a ~98 - 105~100 - 110Diagnostic: Only N2-alkyl correlates here (3-bond).

Note: Exact values depend on the substituent R. The correlation pattern is invariant.

References

  • SIELC Technologies. "Separation of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine on Newcrom R1 HPLC column." SIELC Application Notes. [Link]

  • Salgado, A., et al. "Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments."[1] Magnetic Resonance in Chemistry, 2010.[1] [Link]

Sources

Technical Support Center: Plasma Stability of Pyrazolo[3,4-d]pyrimidine Prodrugs

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Role: Senior Application Scientist Topic: Troubleshooting & Optimizing Plasma Stability System Version: 2.4 (Biostability Module)

Introduction: The Stability Paradox

Welcome to the Technical Support Center. If you are working with pyrazolo[3,4-d]pyrimidines—likely as kinase inhibitors (e.g., Src, Abl, or PLK4 targets)—you are probably facing the "Stability Paradox." You synthesized a prodrug to solve a solubility issue (the "brick dust" problem common to this scaffold), but now the molecule hydrolyzes so fast in plasma that it never reaches the target tissue, or it remains so stable that it never releases the active parent.

This guide is not a textbook; it is a troubleshooting manual designed to diagnose why your specific molecule is failing and how to engineer a solution using Structure-Activity Relationships (SAR) and rigorous assay validation.

Diagnostic Hub: Why is my prodrug failing?

Before re-synthesizing, you must diagnose the mechanism of failure. Use the following logic flow to categorize your instability.

Troubleshooting Workflow

DiagnosticLogic Start Observation: Rapid Disappearance in Plasma (< 15 min t1/2) CheckBuffer Step 1: Check PBS Stability (pH 7.4, no plasma) Start->CheckBuffer UnstableBuffer Unstable in PBS CheckBuffer->UnstableBuffer StableBuffer Stable in PBS CheckBuffer->StableBuffer ChemInstability DIAGNOSIS: Chemical Instability (Michael Addition or pH hydrolysis) UnstableBuffer->ChemInstability Chemical Issue CheckHeat Step 2: Check Heat-Inactivated Plasma (56°C, 30 min) StableBuffer->CheckHeat UnstableHeat Unstable in Heat-Inactivated CheckHeat->UnstableHeat StableHeat Stable in Heat-Inactivated CheckHeat->StableHeat ProteinBinding DIAGNOSIS: Deep Protein Binding (Not degradation, just extraction failure) UnstableHeat->ProteinBinding Extraction Issue SpeciesCheck Step 3: Compare Species (Mouse vs. Human) StableHeat->SpeciesCheck Enzyme Driven Enzymatic DIAGNOSIS: Enzymatic Hydrolysis SpeciesCheck->Enzymatic Similar Rates SpeciesIssue DIAGNOSIS: Species-Specific Esterase (Rodent Carboxylesterase Artifact) SpeciesCheck->SpeciesIssue Mouse >> Human

Figure 1: Diagnostic logic tree to distinguish between chemical instability, extraction issues, and enzymatic degradation.

FAQ: Common Failure Modes

Q: My prodrug is stable in human plasma but vanishes in mouse plasma. Is it a failure? A: Not necessarily. This is the classic "Carboxylesterase Trap." Rodents possess high levels of plasma carboxylesterases (CES), which aggressively cleave esters. Humans have very low plasma CES activity (relying instead on Butyrylcholinesterase, BChE).[1]

  • Action: Test in Dog or Minipig plasma, which more closely resemble the human esterase profile.[2] If it is stable there, your compound may still be viable for humans.

Q: The compound disappears, but I don't see the parent drug appearing. Where did it go? A: You likely have Chemical Instability rather than enzymatic cleavage. Pyrazolo[3,4-d]pyrimidines can undergo ring-opening or depurination if the N1-substitution is electron-withdrawing and the pH is not strictly neutral. Alternatively, the promoiety might be trapping the parent in an intermediate state (e.g., a hydroxymethyl intermediate from a POM group that hasn't collapsed yet).

Engineering Solutions: SAR Optimization

Once you confirm the issue is enzymatic instability (too fast) or lack of conversion (too slow), apply these structural modifications.

Strategy 1: The Steric Shield (For "Too Unstable")

Enzymes like BChE require the carbonyl carbon of your prodrug to fit into a catalytic pocket. Blocking this access is the most reliable way to increase half-life (


).
ModificationEffect on

MechanismRecommendation
Methyl/Ethyl LowMinimal hindrance.Use only for rapid-release targets.
Isopropyl Moderate (2-5x increase)Branched chain hinders nucleophilic attack.Standard starting point.
Tert-butyl High (>10x increase)Maximum steric bulk.Use if isopropyl is still too labile.
Cyclohexyl HighBulk + lipophilicity.Good for membrane permeability.[3]
Strategy 2: Electronic Tuning (The "Goldilocks" Zone)

The electron density of the pyrazolo[3,4-d]pyrimidine core affects the lability of the prodrug bond, especially at the N1 position.

  • Electron Withdrawing Groups (EWGs): Destabilize the N-acyl bond. If your prodrug is too stable, add a halogen or CF3 to the phenyl ring of the promoiety.

  • Electron Donating Groups (EDGs): Stabilize the bond. If hydrolysis is too fast, add a methoxy (-OMe) group to the promoiety.

Strategy 3: Promoiety Selection
  • Carbamates: Generally more stable than esters. Ideal for N1-masking of the pyrazole ring.

  • Amino Acid Esters: Target the LAT1 transporter but are often cleaved rapidly. Use D-amino acids to slow down hydrolysis.

Validated Protocol: Plasma Stability Assay (LC-MS/MS)

Do not rely on generic ADME protocols. This SOP is optimized for hydrophobic kinase inhibitors to prevent non-specific binding losses.

Materials
  • Matrix: Pooled Plasma (Human, Mouse, Rat, Dog) – Sodium Heparin anticoagulant preferred over EDTA (EDTA can inhibit certain metallo-esterases).

  • Internal Standard (IS): Tolbutamide or Propranolol (1 µM in Acetonitrile).

  • Control Compounds:

    • Unstable Control: Propantheline or Procaine.

    • Stable Control: Warfarin.

Workflow Diagram

AssayProtocol Prep 1. Preparation 10 mM Stock in DMSO Spike 2. Spike Plasma Final Conc: 1 µM DMSO < 1% Prep->Spike Incubate 3. Incubation 37°C Water Bath Spike->Incubate Sample 4. Sampling 0, 15, 30, 60, 120 min Incubate->Sample Quench 5. Quench Add 3x Vol ACN + IS Vortex 10 min Sample->Quench Spin 6. Centrifuge 4000g, 15 min, 4°C Quench->Spin Analyze 7. LC-MS/MS MRM Mode Spin->Analyze

Figure 2: Step-by-step workflow for the plasma stability assay.

Step-by-Step Methodology
  • Pre-warming: Thaw plasma at 37°C. Centrifuge at 3000g for 5 mins to remove clots. Crucial: Adjust pH to 7.4 if necessary (plasma pH can drift upon storage).

  • Spiking: Dilute 10 mM DMSO stock to 100 µM intermediate in buffer. Add 10 µL intermediate to 990 µL plasma (Final: 1 µM, 0.1% DMSO). High DMSO (>1%) inhibits esterases.

  • Incubation: Incubate in a shaking water bath (37°C).

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer into a plate containing 150 µL ice-cold Acetonitrile (containing Internal Standard).

    • Note: Do not use Methanol; it can cause transesterification of reactive prodrugs.

  • Processing: Vortex for 10 min. Centrifuge at 4000g (4°C) for 20 min to pellet proteins.

  • Analysis: Inject supernatant onto LC-MS/MS. Monitor both Prodrug depletion and Parent formation .

References & Authority

  • Prodrug Strategies for Pyrazolo[3,4-d]pyrimidines:

    • Detailed SAR on carbamate prodrugs and the impact of C1 vs C4 substitution.

    • Source: Schenone, S., et al. (2013). "Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors." Journal of Medicinal Chemistry.

  • Species Differences in Plasma Esterases:

    • Definitive guide on why mouse models fail for human prodrug prediction (CES vs BChE activity).

    • Source: Bahar, F. G., et al. (2012). "Species differences in plasma esterase activity: Implications for prodrug design." Journal of Pharmaceutical Sciences.

  • Standard Plasma Stability Protocols:

    • Industry standard guidelines for LC-MS bioanalysis of prodrugs.

    • Source: Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods.

  • Steric Hindrance in Prodrug Design:

    • Study on using isopropyl and cyclohexyl groups to tune half-life.

    • Source: Rautio, J., et al. (2018). "The expanding role of prodrugs in contemporary drug design and development." Nature Reviews Drug Discovery.

For further assistance, please contact the Bioanalytical Core Facility or submit a ticket via the LIMS portal.

Sources

Solving hydrolysis issues of pyrazolo[3,4-d]pyrimidine Schiff bases

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazolo[3,4-d]pyrimidine Schiff Bases Topic: Troubleshooting Hydrolysis & Stability Issues Audience: Medicinal Chemists, Pharmacologists, and Structural Biologists

Introduction: The Stability Paradox

Pyrazolo[3,4-d]pyrimidine scaffolds are privileged structures in drug discovery, acting as isosteres of ATP and serving as potent kinase inhibitors (e.g., EGFR, VEGFR) and antiviral agents. However, when functionalized as Schiff bases (azomethines) , these compounds introduce a chemical liability: the C=N imine bond .

While the Schiff base moiety offers geometric diversity and metal-chelating potential, it is thermodynamically unstable in the presence of water, particularly under acidic conditions. This guide addresses the "silent killer" of bioactivity data: hydrolysis , where your active inhibitor reverts to its inactive amine and aldehyde precursors.

Module 1: Diagnosis & Root Cause Analysis

Q1: How do I definitively confirm that my compound is hydrolyzing and not just degrading oxidatively?

A: You must look for the specific "fingerprint" of reversion. Hydrolysis is a cleavage event, not a random decomposition.

The Diagnostic Protocol:

  • LC-MS Analysis:

    • Symptom: You observe a decrease in the parent ion

      
       and the simultaneous appearance of two new peaks corresponding to the starting amine  and the aldehyde/ketone .
      
    • Note: In oxidative degradation, you typically see

      
       (N-oxide) or complex fragmentation, not clean cleavage.
      
  • 
    H NMR Validation: 
    
    • The "Smoking Gun": Disappearance of the singlet imine proton (

      
      ) typically found between 8.0–9.0 ppm .
      
    • The Artifact: Re-appearance of the aldehyde proton (

      
      ) around 9.5–10.5 ppm  or the amine 
      
      
      
      broad singlet.
Q2: Why is my pyrazolo[3,4-d]pyrimidine derivative so sensitive to moisture compared to other Schiff bases?

A: The electronics of the pyrazolo[3,4-d]pyrimidine ring can accelerate hydrolysis. The core is electron-deficient (pyrimidine ring). If the Schiff base is directly conjugated to this electron-withdrawing scaffold, the imine carbon becomes highly electrophilic , making it more susceptible to nucleophilic attack by water molecules.

Visualizing the Failure Mode: The following diagram details the acid-catalyzed hydrolysis mechanism that occurs in your stock solution or assay buffer.

HydrolysisMechanism Imine Intact Schiff Base (R-N=CH-R') Protonation Protonation of N (Acid Catalysis) Imine->Protonation pH < 7 Attack Nucleophilic Attack (H₂O adds to C=N) Protonation->Attack + H₂O Carbinolamine Carbinolamine Intermediate Attack->Carbinolamine Transition Collapse Bond Cleavage Carbinolamine->Collapse Proton Transfer Products Products: Amine + Aldehyde Collapse->Products Irreversible

Figure 1: Acid-catalyzed hydrolysis pathway of Schiff bases. Note that the rate-limiting step is often the nucleophilic attack of water on the protonated imine.

Module 2: Synthetic Optimization (Prevention at Source)

Q3: My reaction yields are good, but the product degrades during purification. How can I fix this?

A: The issue is likely the silica gel. Silica is slightly acidic and retains water, creating a perfect "hydrolysis reactor" for Schiff bases.

Corrective Actions:

  • Neutralize the Stationary Phase: Pre-treat your silica gel column with 1-2% Triethylamine (Et

    
    N) in the eluent. This neutralizes acidic sites.
    
  • Switch to Alumina: Use neutral alumina instead of silica for chromatography.

  • Recrystallization over Chromatography: Whenever possible, purify pyrazolo[3,4-d]pyrimidine Schiff bases by recrystallization (e.g., Ethanol/DMF mixtures) to avoid solid-phase hydrolysis entirely.

Q4: Can I modify the structure to make the imine bond "bulletproof"?

A: Yes. You can engineer stability through steric and electronic shielding.

Modification StrategyMechanism of ActionRecommendation
Ortho-Substitution Introduces steric hindrance near the imine carbon, blocking water attack.Add -CH

or -Cl at the ortho position of the phenyl ring attached to the imine.
Intramolecular H-Bonding "Locks" the imine nitrogen, preventing protonation.Use 2-hydroxy aldehydes. The -OH forms a H-bond with the imine N (enol-imine tautomerism), significantly stabilizing the bond [1].
Electron Donors Reduces electrophilicity of the imine carbon.Add electron-donating groups (e.g., -OMe, -NMe

) to the aldehyde ring.

Module 3: Storage & Handling (The User Phase)

Q5: I stored my compound in DMSO at -20°C, but it still hydrolyzed. Why?

A: DMSO is hygroscopic . It absorbs atmospheric water aggressively. At -20°C, the water is still present, and freeze-thaw cycles can accelerate degradation.

The "Dry-Stock" Protocol:

  • Use Anhydrous DMSO: Buy DMSO packed under argon/septum. Do not use "squirt bottle" DMSO.

  • Single-Use Aliquots: Aliquot your stock solution into small vials (e.g., 20 µL) immediately after preparation. Freeze them once. Never re-freeze.

  • Argon Purge: Flush the headspace of the vial with argon before closing.

Q6: Can I use these compounds in acidic bioassays (e.g., lysosomal targets)?

A: This is high-risk. Schiff bases generally hydrolyze rapidly below pH 5.

  • Workaround: If you must work at low pH, you need to determine the half-life (

    
    )  of your compound in the assay buffer first.
    
  • Execution: Incubate compound in buffer -> Take aliquots at 0, 10, 30, 60 min -> Analyze by HPLC. If

    
    , your data will be invalid.
    

Module 4: Troubleshooting Workflow

Use this decision tree to resolve stability issues during your experimental workflow.

TroubleshootingTree Start Problem: Loss of Activity or Purity CheckSolvent Check Solvent: Is it DMSO/MeOH? Start->CheckSolvent CheckNMR Run 1H NMR: Is Imine Peak (8-9ppm) Intact? CheckSolvent->CheckNMR Solvent OK SolventIssue Cause: Protic Solvent Action: Switch to dry ACN or DMSO CheckSolvent->SolventIssue Using MeOH/EtOH HydrolysisConfirmed Diagnosis: Hydrolysis CheckNMR->HydrolysisConfirmed Peak Missing CheckpH Check Assay pH: Is pH < 6? HydrolysisConfirmed->CheckpH AcidHydrolysis Cause: Acid Catalysis Action: Buffer to pH 7.4 or Modify Structure (Ortho-OH) CheckpH->AcidHydrolysis Yes WaterContam Cause: Water in Stock Action: Use Molecular Sieves in DMSO Stock CheckpH->WaterContam No (Neutral pH)

Figure 2: Troubleshooting logic for Schiff base stability issues.

References

  • Substituent Effects on Hydrolysis Kinetics: Schiff Bases Derived from Pyridoxal 5′-Phosphate and 2-X-Phenylamine (X = H, OH, SH): Substituent Effects on UV-Vis Spectra and Hydrolysis Kinetics. Molecules. (2024).[1][2][3][4][5][6] [Link]

  • Pyrazolo[3,4-d]pyrimidine Scaffold Review: Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Arch Pharm (Weinheim). (2022). [Link]

  • Synthesis & Stability Protocols: Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT. Molecules. (2024).[1][2][3][4][5][6] [Link]

  • General Drug Stability & Hydrolysis Prevention: Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. (2010). [Link]

Sources

Identification of common impurities in pyrazolo[3,4-d]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in drug discovery, serving as a bioisostere for the adenine ring of ATP.[1] It is the core pharmacophore for critical kinase inhibitors like Ibrutinib (BTK inhibitor). However, the synthesis of this scaffold is plagued by specific impurity profiles driven by the ambident nucleophilicity of the pyrazole ring and the high reactivity of ring-closure intermediates.

This guide provides a technical breakdown of these impurities, their mechanistic origins, and definitive analytical protocols for their identification.

Module 1: The Regioisomer Challenge (N1 vs. N2 Alkylation)

The Issue: The most persistent troubleshooting request involves the alkylation of the pyrazolo[3,4-d]pyrimidine core. The pyrazole nitrogen atoms (N1 and N2) are both nucleophilic. While N1-alkylation is often the thermodynamic preference, N2-alkylation is a common kinetic impurity that is difficult to separate via standard flash chromatography.

Q: Why am I observing a significant N2-alkylated impurity despite using conditions favoring the thermodynamic product?

A: This is often due to "Transition State Hydrogen Bonding" or steric governance.

  • Mechanism: In the absence of steric bulk, N1 is generally more nucleophilic. However, if your alkylating agent contains a hydrogen-bond donor (e.g., chloroacetamide), it may coordinate with N1, directing the incoming electrophile to N2. Conversely, large steric bulk at the C3 position can mechanically block N2, favoring N1.

  • Troubleshooting Protocol:

    • Switch Bases: If using K₂CO₃/DMF (kinetic/thermodynamic mix), switch to NaH/THF (irreversible deprotonation) or Cs₂CO₃ (cation effect).

    • Temperature Control: Lower temperatures (-10°C to 0°C) often favor the kinetic N2 product. Heating (60°C+) promotes thermodynamic equilibration to the N1 isomer.

    • Solvent Polarity: Polar aprotic solvents (DMF, DMSO) stabilize the transition state for both, but non-polar solvents may alter the tight ion-pair ratio, affecting selectivity.

Q: How do I definitively distinguish N1 from N2 isomers? They have identical MS mass.

A: 1D-NMR is often insufficient due to shifting solvent effects. You must use 2D-NMR (NOESY/ROESY) .

  • N1-Isomer: The N1-alkyl group is spatially close to the proton on C7 (pyrimidine ring) or C3 (if substituted). You will see a strong NOE cross-peak between the N-alkyl protons and the C7-H/C3-H.

  • N2-Isomer: The N2-alkyl group is spatially distant from C7. Instead, it may show NOE correlations with substituents on C3 only, but never C7.

Visualization: Regioselectivity Decision Tree

RegioSelectivity Start Alkylation of Pyrazolo[3,4-d]pyrimidine Check Analyze Crude via HPLC/LC-MS Start->Check SinglePeak Single Peak? Check->SinglePeak TwoPeaks Two Peaks (Same Mass) Check->TwoPeaks NOE_Exp Run 2D NOESY/ROESY TwoPeaks->NOE_Exp Isolate Isomers N1_Path NOE Cross-peak: N-Alkyl ↔ C7-H (Pyrimidine) NOE_Exp->N1_Path N2_Path NOE Cross-peak: N-Alkyl ↔ C3-Substituent ONLY NOE_Exp->N2_Path Conclusion1 N1-Isomer (Desired) N1_Path->Conclusion1 Conclusion2 N2-Isomer (Impurity) N2_Path->Conclusion2

Caption: Workflow for distinguishing N1 vs. N2 regioisomers using Nuclear Overhauser Effect (NOE) spectroscopy.

Module 2: Synthesis-Related Impurities (Troubleshooting Table)

Q: I see a persistent impurity at RRT 0.85. What is it?

A: In pyrazolo[3,4-d]pyrimidine synthesis, impurities often stem from incomplete cyclization or dimerization. Refer to the table below for common culprits observed in processes similar to Ibrutinib synthesis.

Impurity TypeOrigin / CauseDetection (LC-MS/NMR)Remediation
Open-Chain Formamidine Incomplete ring closure of the amino-pyrazole precursor with formamide/formic acid.Mass: M+18 (hydrated) or M-10 (intermediate). NMR: Missing pyrimidine C-H singlet (~8.3 ppm).Increase reaction temperature (>100°C); Ensure anhydrous conditions; Use Formamidine Acetate instead of Formic Acid.
Symmetrical Dimer Oxidative coupling of hydrazine starting materials or base-catalyzed dimerization of the active methylene intermediate.Mass: 2M or 2M-2. High lipophilicity (late eluting).Degas solvents to remove oxygen; Reduce base equivalents; Add antioxidant (e.g., BHT) during workup.
Acrylamide Polymer (For covalent inhibitors) Polymerization of the acryloyl warhead.LC: Broad hump/smear. NMR: Loss of distinct olefin peaks (5.5-6.5 ppm).Add radical inhibitor (MEHQ) to the reaction; Avoid high temps during acrylation; Store final product at -20°C.
Hydrolysis Product Hydrolysis of the C4-nitrile (if using Route A) to an amide.Mass: M+18. IR: Strong Amide I/II bands.Strictly control water content in the cyclization step; Avoid strong aqueous acids during workup.
Module 3: The "Impurity 6" Dimer (Case Study)

Context: In the synthesis of Ibrutinib, a specific dimeric impurity (often labeled "Impurity 6" in regulatory filings) is a critical quality attribute.[2]

Q: How is the dimer formed during the pyrimidine ring construction?

A: This impurity typically arises during the reaction of the pyrazole intermediate with the coupling partner. If the stoichiometry is not strictly controlled, or if the reaction mixture is exposed to excess base for prolonged periods, the pyrazolo-pyrimidine core can undergo a nucleophilic aromatic substitution (SNAr) on itself, or a radical-mediated coupling if phenolic moieties are present.

Workflow for Removal:

  • Crystallization: Dimers are often significantly less soluble in alcohols (MeOH/EtOH) than the monomeric API. A "hot slurry" wash in methanol is often sufficient to remove the dimer.

  • pH Control: Avoid pH > 10 during the aqueous workup, which accelerates base-catalyzed dimerization.

Visualization: Common Impurity Pathways

ImpurityPathways SM Hydrazine + Malononitrile Deriv. Pyrazole Amino-Pyrazole Intermediate SM->Pyrazole Cyclization Cyclization (Formamide/Heat) Pyrazole->Cyclization Imp_Dimer Impurity: Symmetrical Dimer Pyrazole->Imp_Dimer Oxidative Coupling (Excess O2/Base) Final Pyrazolo[3,4-d]pyrimidine Cyclization->Final Imp_Open Impurity: Open-Chain Formamidine Cyclization->Imp_Open Low Temp / Wet Reagents Imp_Regio Impurity: N2-Isomer Final->Imp_Regio Alkylation Step (Steric/Chelation)

Caption: Mechanistic origins of key impurities during the scaffold synthesis.

Module 4: Analytical Validation Protocol

To meet regulatory standards (e.g., ICH Q3A/B), you must validate the structure of your impurities.

Standard Operating Procedure (SOP) for Isomer Verification:

  • Sample Prep: Dissolve 5-10 mg of the isolated impurity in DMSO-d6 (CDCl3 often causes peak overlap in this scaffold).

  • Experiment 1: 1H-NMR:

    • Identify the singlet at ~8.0–8.5 ppm. This is the C6-H of the pyrimidine ring.

    • Identify the singlet at ~8.0–8.3 ppm. This is the C3-H (if unsubstituted).

  • Experiment 2: 1H-13C HMBC:

    • N1-Isomer: The N-CH2 protons will show a 3-bond correlation to C7a (the bridgehead carbon closer to the pyrimidine).

    • N2-Isomer: The N-CH2 protons will show a 3-bond correlation to C3 (the pyrazole carbon).

  • Experiment 3: 15N-HMBC (Optional but recommended):

    • Direct correlation to the specific nitrogen atom provides unambiguous proof of N1 vs N2 connectivity.

References
  • Regioselectivity in Pyrazoles: Doganc, F., & Göker, H. (2024).[3] Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry. Link

  • Ibrutinib Process Impurities: BenchChem Technical Guide. (2025).[2][4] Synthesis of Ibrutinib Impurity 6 Reference Standard. Link (Note: Generalized link to technical repository).

  • Scaffold Synthesis Review: Kassab, A. E. (2023).[1] Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie. Link

  • Computational Prediction of N1/N2: WuXi Biology. (2024).[1][3][5] Activation Energy Estimation for Alkylation of Pyrazole. Link

  • General Impurity Profiling: LaPlante, S. R., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery.[6][7] Bioorganic & Medicinal Chemistry Letters. Link

Sources

Validation & Comparative

Structural Elucidation Guide: 1H NMR Profiling of the Pyrazolo[3,4-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Purine Isostere" Challenge

The Pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in drug discovery, serving as a bioisostere for the purine ring system found in ATP.[1][2] It is the structural backbone of blockbuster kinase inhibitors like Ibrutinib .[1][2]

However, this scaffold presents a unique analytical challenge: Tautomerism .[1][2] Unlike the rigid purine system, the pyrazolo[3,4-d]pyrimidine core exhibits complex annular tautomerism (1H, 2H, and rarely 6H/7H forms in dihydro derivatives) that drastically alters 1H NMR profiles.[1][2] Misassignment of the N-alkylation site (N1 vs. N2) is a common failure mode in synthetic campaigns.

This guide provides an objective, data-driven comparison of the pyrazolo[3,4-d]pyrimidine core against its purine analogs, offering a self-validating protocol for unambiguous structural assignment.[1][2]

Comparative NMR Landscape: Pyrazolo vs. Purine[1][2][3]

To understand the characteristic peaks of the pyrazolo[3,4-d]pyrimidine core, we must benchmark it against the natural substrate (Purine) and the alternative isostere (Pyrrolo[2,3-d]pyrimidine).[1][2]

Chemical Shift Comparison (DMSO-d6)[1][2][4][5]

The following table summarizes the characteristic proton shifts. Note the diagnostic loss of the N7-nitrogen (purine numbering) and the appearance of the C3-H pyrazole signal.[2]

FeaturePurine (9H-isomer) 1H-Pyrazolo[3,4-d]pyrimidine 7-Deazapurine (Pyrrolo[2,3-d]) Diagnostic Note
H2 (Purine) / H6 (Pyrazolo)

8.9 - 9.0 (s)

8.9 - 9.2 (s)

8.6 - 8.8 (s)
The pyrimidine proton (H6) remains highly deshielded due to the adjacent nitrogens.[1][2]
H6 (Purine) / H4 (Pyrazolo)

8.6 - 8.8 (s)

8.6 - 8.8 (s)

8.3 - 8.5 (s)
H4 is typically slightly upfield of H6 in the pyrazolo core.[1][2]
H8 (Purine) / H3 (Pyrazolo)

8.4 - 8.6 (s)

8.0 - 8.4 (s)

7.2 - 7.5 (d)
CRITICAL: The H3 pyrazole proton is a singlet, unlike the doublet seen in pyrrolo systems.[1][2] It is more shielded than the purine H8.[1][2]
NH Proton Broad, ~12-13 ppmBroad, ~13.5 - 14.5 ppm Broad, ~11-12 ppmThe pyrazole NH is extremely acidic and deshielded, often appearing as a flat band or missing in wet solvents.[1][2]

Key Insight: The "6H" nomenclature in your request often refers to 4,5-dihydro-4-oxo-pyrazolo[3,4-d]pyrimidines (lactam tautomers), where the proton resides on N5 or N6 (systematic numbering).[1][2] In these systems, the H4 aromatic signal disappears, replaced by a carbonyl, and a new broad NH signal appears around 12.0 ppm.[1][2]

Structural Assignment & Tautomerism Logic

The most critical task is distinguishing between N1-substituted (thermodynamically favored) and N2-substituted (kinetically favored) isomers.[2]

The Diagnostic Workflow (Graphviz)

The following decision tree outlines the logic for assigning your scaffold using 1H NMR and auxiliary 2D methods.

G cluster_legend Mechanism Start Unknown Pyrazolo[3,4-d]pyrimidine Derivative Solvent Dissolve in DMSO-d6 (Avoid CDCl3 for NH detection) Start->Solvent CheckH3 Analyze H3 (Pyrazole) Signal (~8.0 - 8.5 ppm) Solvent->CheckH3 NOESY Run 1D NOE or 2D NOESY CheckH3->NOESY Ambiguous? N1_Path H3 Signal is Sharp Singlet NOE to N-Alkyl Group observed? Result_N1 Conclusion: N1-Isomer (Thermodynamic Product) N1_Path->Result_N1 N2_Path H3 Signal Broadened/Shifted? NOE to N-Alkyl Group? Result_N2 Conclusion: N2-Isomer (Kinetic Product) N2_Path->Result_N2 NOESY->N1_Path Strong NOE: H3 <-> N-CH2 NOESY->N2_Path Weak/No NOE: H3 <-> N-CH2 (Distance > 4A) Mechanism N1 alkylation brings the alkyl group proximal to H3 (Pyrazole C-H). N2 alkylation distances it.

Caption: Logical workflow for distinguishing N1 vs. N2 regioisomers using H3-proton proximity effects.

Detailed Peak Analysis
  • The Pyrazole Proton (H3):

    • Position:

      
       8.0 – 8.5 ppm.[1][2]
      
    • Multiplicity: Sharp Singlet.

    • Diagnostic Utility: In N1-alkylated species, the H3 proton shows a strong NOE (Nuclear Overhauser Effect) correlation with the

      
      -protons of the alkyl group.[2] In N2-alkylated  species, this distance is too large (>4 Å), and the NOE is absent or very weak.[1][2]
      
  • The Pyrimidine Protons (H4 & H6):

    • Position:

      
       8.6 – 9.2 ppm.[1][2]
      
    • Multiplicity: Singlets.

    • Differentiation: H4 is often slightly more shielded than H6 due to the electron-rich bridgehead, but this is substituent-dependent.[2]

    • Substitution Effect: If you have an amino group at C4 (e.g., Ibrutinib core), the H4 singlet disappears, and a broad

      
       signal appears at 
      
      
      
      7.0–8.0 ppm (exchangeable).[1][2]
  • The "6H" / NH Proton:

    • Position:

      
       13.0 – 14.5 ppm.[1][2]
      
    • Behavior: This proton is highly acidic.[1][2] In the presence of trace water or basic impurities, it broadens into the baseline.[1][2]

    • Protocol: To observe this peak clearly, the sample must be strictly dry, or a drop of dilute acid (TFA-d) can be added to slow the exchange rate.[1][2]

Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity data that can stand up to peer review, follow these specific protocols.

Protocol A: Sample Preparation for Tautomer Identification

Purpose: To visualize the labile NH proton and prevent chemical shift drifting.[1][2]

  • Solvent Selection: Use DMSO-d6 (99.9% D) from a fresh ampoule.[2] Avoid

    
     as it encourages aggregation and rapid proton exchange.[1][2]
    
  • Concentration: Prepare a solution of 5–10 mg compound in 0.6 mL solvent. High concentrations (>20 mg) can cause stacking, shifting aromatic peaks upfield by 0.1–0.3 ppm.[1][2]

  • Water Suppression: If the water peak (

    
     3.[1][2]33) is large, it may obscure alkyl signals.[1][2] Use a presaturation pulse sequence (e.g., zgpr on Bruker systems).[1][2]
    
Protocol B: The "HMBC Bridge" Validation

Purpose: To confirm the core structure connectivity.[1][2]

Standard 1H NMR is often insufficient for proving the fusion of the rings.[1][2] You must run a 1H-13C HMBC (Heteronuclear Multiple Bond Correlation) .[1][2]

  • Look for Cross-Peak 1: Correlation between H3 (pyrazole) and C3a (bridgehead carbon).[1][2]

  • Look for Cross-Peak 2: Correlation between H6 (pyrimidine) and C4 or C7a .[1][2]

  • Validation Criterion: If H3 correlates to the same bridgehead carbon as the N1-alkyl protons, the N1-regiochemistry is confirmed.[2]

References

  • Structural Elucidation of Pyrazolo[3,4-d]pyrimidines: Hassaballah, A. I., et al.[1][2][3][4][5][6][7][8] "New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition."[1][2][3] RSC Advances, 2024.[1][2]

  • Tautomerism and N-Alkylation Logic: Chimichi, S., et al.[1][2] "1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system." Canadian Journal of Chemistry, 1992.[1][2] (Foundational text on pyrazolo-pyrimidine tautomer assignments).

  • Purine vs. Deazapurine Comparisons: Seela, F., et al.[1][2] "Pyrazolo[3,4-d]pyrimidine nucleic acids: adjustment of dA-dT to dG-dC base pair stability." Nucleic Acids Research, 2005.[1][2]

  • Synthesis and Spectral Data of 4-Amino Derivatives: Fathalla, O. A., et al.[1][2][9] "Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives... NMR Spectroscopic Characterization." Molecules, 2024.[1][2][3][4]

Sources

Benchmarking Pyrazolo[3,4-d]pyrimidine Scaffolds: Potency & Selectivity Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between the pyrazolo[3,4-d]pyrimidine scaffold (representing a versatile class of ATP-competitive kinase inhibitors) and two clinical benchmarks: Ibrutinib (a covalent BTK inhibitor) and Sunitinib (a multi-targeted RTK inhibitor).

Executive Summary

The pyrazolo[3,4-d]pyrimidine (PP) scaffold is a privileged structure in medicinal chemistry, acting as a bioisostere of the adenine ring of ATP.[1] While Ibrutinib itself utilizes this scaffold equipped with an acrylamide "warhead" for covalent bonding, widely used research derivatives (e.g., PP1, PP2, and novel analogs) typically function as reversible, ATP-competitive inhibitors.

  • Vs. Ibrutinib: Novel reversible PP derivatives are engineered to overcome the C481S resistance mutation in Bruton's Tyrosine Kinase (BTK), a common failure point for Ibrutinib therapy.

  • Vs. Sunitinib: While Sunitinib functions as a "broad-spectrum" receptor tyrosine kinase (RTK) inhibitor (VEGFR/PDGFR), PP derivatives often exhibit superior selectivity for cytoplasmic tyrosine kinases (Src family, Tec family), reducing off-target cardiotoxicity associated with broad RTK inhibition.

Mechanistic Divergence & Structural Logic

The Scaffold Architecture

The pyrazolo[3,4-d]pyrimidine core mimics the purine ring of ATP, allowing it to dock deeply into the kinase hinge region.

  • Ibrutinib (Clinical Standard): Modifies the PP core at the N1 position with a piperidine-acrylamide moiety. This electrophile forms a covalent bond with Cys481 in BTK.[2]

  • Novel PP Analogs (Research Grade): Often lack the electrophilic warhead, relying instead on hydrophobic interactions within the selectivity pocket (gatekeeper residues). This allows them to bind even when Cys481 is mutated to Serine (C481S).

Visualization: BTK Signaling & Inhibition Nodes

The following diagram illustrates the B-Cell Receptor (BCR) pathway and the distinct intervention points of the comparators.

BTK_Signaling cluster_BTK Target Node: BTK BCR BCR Complex SYK Syk Kinase BCR->SYK LYN Lyn (Src Family) BCR->LYN BTK_WT BTK (Wild Type) Cys481 Present SYK->BTK_WT Phosphorylation BTK_MUT BTK (C481S Mutant) Cys481 -> Ser481 SYK->BTK_MUT LYN->BTK_WT PLC PLCγ2 BTK_WT->PLC BTK_MUT->PLC NFkB NF-κB / MAPK (Proliferation) PLC->NFkB IBR Ibrutinib (Covalent) IBR->BTK_WT Irreversible Block IBR->BTK_MUT Loss of Potency (>100x IC50) PP_REV Novel PP Analogs (Reversible) PP_REV->BTK_WT High Affinity PP_REV->BTK_MUT Retained Potency

Caption: Comparative inhibition modes in the BCR signaling cascade. Ibrutinib fails against C481S mutants, whereas reversible PP analogs retain efficacy.

Potency Landscape: Comparative Data

A. BTK Inhibition: Ibrutinib vs. Reversible PP Analogs

The primary limitation of Ibrutinib is resistance. Reversible pyrazolo[3,4-d]pyrimidines are designed to maintain potency against the C481S mutant.

Compound ClassBinding ModeTargetIC50 (Wild Type)IC50 (C481S Mutant)Key Limitation
Ibrutinib Covalent (Irreversible)BTK0.5 nM ~10 - 15 nM Loss of covalent anchor (Cys481) leads to rapid washout.
PP Analog (Generic) ATP-Competitive (Reversible)BTK1.5 - 4.0 nM2.0 - 5.0 nM Requires sustained plasma exposure (shorter residence time).
GDC-0853 (Fenebrutinib)* ReversibleBTK0.9 nM1.5 nMNote: Structurally related aminopyridone, validates the reversible approach.

Data Synthesis Sources: Journal of Medicinal Chemistry & Bioorganic Medicinal Chemistry [1, 2].

B. Multi-Kinase Profile: PP Derivatives vs. Sunitinib

Sunitinib is a potent RTK inhibitor but lacks selectivity, hitting VEGFR, PDGFR, and KIT. Pyrazolo[3,4-d]pyrimidines (like the research tool PP2 ) are historically Src-family selective.

FeatureSunitinibPyrazolo[3,4-d]pyrimidines (e.g., PP2/SI-388)
Primary Targets VEGFR2, PDGFR

, c-KIT
Src, Lck, Fyn, BTK
Cellular Potency (IC50) ~10-80 nM (HUVEC/RCC lines)~5-50 nM (Src-driven lines like PC3/MCF-7)
Selectivity Profile "Dirty" (Broad Kinome impact)"Focused" (Cytoplasmic Tyrosine Kinases)
Toxicity Risk Hypertension, Hand-Foot Syndrome (VEGF related)Immunosuppression (Lck/B-cell related)

Experimental Protocols (Validation Systems)

To objectively compare these compounds in your own laboratory, use the following self-validating workflows.

Protocol A: TR-FRET Kinase Binding Assay (LanthaScreen)

Purpose: To determine biochemical IC50 and assess binding reversibility.

  • Reagent Prep: Prepare 4x concentrations of:

    • Test Compounds (PP Analog vs. Ibrutinib).

    • Kinase Mixture (BTK-Biotin + Eu-Anti-His Antibody).

    • Tracer (AlexaFluor-labeled ATP competitive probe).

  • Incubation (Equilibrium Phase):

    • Mix 5 µL compound + 5 µL Kinase/Ab + 5 µL Tracer in a 384-well white plate.

    • Critical Step: Incubate for 60 minutes at Room Temp. Why? Ibrutinib requires time to form the covalent bond. Short incubation underestimates covalent inhibitor potency.

  • Detection: Read TR-FRET on a plate reader (Excitation: 340nm, Emission: 665nm/615nm).

  • Data Analysis: Calculate the Emission Ratio (665/615). Plot % Inhibition vs. Log[Compound].

    • Validation Check: Z-factor must be > 0.5. Ibrutinib IC50 should be < 1.0 nM.

Protocol B: "Washout" Cell Proliferation Assay

Purpose: To distinguish irreversible (Ibrutinib) from reversible (PP) binding in a cellular context.

  • Seeding: Seed TMD8 or Mino cells (BTK-dependent lymphoma lines) at 10,000 cells/well.

  • Pulse Treatment: Treat cells with 10x IC50 of Ibrutinib or PP Analog for 1 hour .

  • Washout:

    • Centrifuge plates, aspirate media, and wash 3x with warm PBS.

    • Resuspend in fresh, drug-free media.

  • Incubation: Culture for 72 hours.

  • Readout: Add CCK-8 or MTS reagent. Measure Absorbance at 450nm.

    • Expected Result:Ibrutinib treated cells should die (permanent target engagement). PP Analog treated cells should recover/proliferate (inhibitor washed out).

Experimental Workflow Visualization

The following diagram outlines the logical flow for validating a novel pyrazolo[3,4-d]pyrimidine derivative against these benchmarks.

Workflow cluster_biochem Phase 1: Biochemical cluster_cell Phase 2: Cellular SYN Synthesis (PP Scaffold) FRET TR-FRET Assay (vs Ibrutinib) SYN->FRET IC50 IC50 Determination FRET->IC50 WASH Washout Assay (Reversibility Check) IC50->WASH If IC50 < 10nM MTS Proliferation (MTS) (vs Sunitinib) WASH->MTS DECISION Profile Classification MTS->DECISION RES_1 Covalent-Like (Ibrutinib Profile) DECISION->RES_1 High Washout Potency RES_2 Reversible/Mutant Active (Next-Gen Profile) DECISION->RES_2 Recovery after Washout

Caption: Step-by-step screening cascade to classify novel PP derivatives based on binding kinetics and cellular efficacy.

References

  • Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine derivatives as potent BTK inhibitors. Source: European Journal of Medicinal Chemistry. URL:[Link]

  • Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase. Source:[2][3][4][5] NIH / PubMed Central. URL:[Link]

  • New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. Source:[6] Pharmaceuticals (Basel) / BioWorld. URL:[Link]

  • Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects. Source: Frontiers in Pharmacology. URL:[Link]

Sources

Comparative Profiling of Pyrazolo[3,4-d]pyrimidine Scaffolds: Src Family vs. c-Abl Kinase Selectivity

[1][2]

Executive Summary: The Selectivity Myth

The pyrazolo[3,4-d]pyrimidine scaffold, exemplified by the research compounds PP1 and PP2 , is widely cited as a "Src-selective" chemotype. However, rigorous profiling reveals that this classification is an oversimplification. While these molecules exhibit single-digit nanomolar potency against Src Family Kinases (SFKs) like Lck and Fyn, they possess significant cross-reactivity with c-Abl (Abelson murine leukemia viral oncogene homolog 1).

This guide clarifies the structural determinants of this profile, demonstrating that PP1/PP2 are effectively dual Src/Abl inhibitors with a modest selectivity window (approximately 10-fold), rather than true Src-specific agents. This distinction is critical for researchers interpreting phenotypic data in CML (Chronic Myeloid Leukemia) or solid tumor models where both kinases may be active.

Quantitative Selectivity Profile

The following data aggregates biochemical IC50/Ki values from radiometric assays. Note the correlation between the "Gatekeeper" residue and inhibitory potency.[1]

Table 1: Comparative Inhibitory Potency (Biochemical Assays)

Target KinasePP1 IC50 (nM)PP2 IC50 (nM)Gatekeeper ResidueInteraction Status
Lck (Lymphocyte-specific)54Threonine (Thr316)Potent Inhibition
Fyn 65Threonine (Thr316)Potent Inhibition
c-Src ~170~33 (Ki)Threonine (Thr338)Potent Inhibition
c-Abl ~600~325 (Ki)Threonine (Thr315)Moderate Inhibition
EGFR 250480Threonine (Thr790)Weak Inhibition
ZAP-70 > 100,000> 100,000Methionine (Met414)Resistant
JAK2 > 50,000> 50,000Methionine (Met929)Resistant

Key Insight: The presence of a Threonine gatekeeper in both Src (Thr338) and Abl (Thr315) allows the pyrazolo[3,4-d]pyrimidine scaffold to access the hydrophobic pocket in both kinases. The resistance of ZAP-70 and JAK2 is driven by the bulky Methionine gatekeeper, which sterically clashes with the inhibitor.

Structural Determinants of Selectivity

The pyrazolo[3,4-d]pyrimidine core acts as an adenine mimic, binding to the ATP-binding pocket. Its selectivity profile is governed by two main structural features:

  • The Gatekeeper Residue (The "Size" Filter):

    • Mechanism: The N-1 substituent (typically a tert-butyl group in PP1/PP2) projects into a hydrophobic pocket adjacent to the ATP site.

    • Src/Abl Susceptibility: Both Src and Abl possess a small Threonine residue at the gatekeeper position.[1][2] This creates sufficient volume for the inhibitor's hydrophobic tail to bind.

    • Selectivity Failure: Because Abl shares this Threonine feature, PP1/PP2 cannot effectively distinguish between Src and Abl based on steric exclusion alone.

  • The Hydrophobic Spine:

    • While the gatekeeper allows binding, subtle differences in the flexibility of the P-loop and the DFG-motif (Asp-Phe-Gly) orientation account for the ~10-fold potency difference between Src and Abl. PP2 binds Src in an active-like conformation more tightly than it binds Abl.

Comparative Landscape: Alternative Inhibitors

To validate Src-specific effects, researchers should use a panel of inhibitors with orthogonal selectivity profiles:

  • Dasatinib: Dual Src/Abl inhibitor (High potency against both; similar profile to PP2 but picomolar affinity).

  • Imatinib: Abl-selective (Does not inhibit Src; targets the DFG-out conformation of Abl).[2]

  • SU6656: The true Src-selective alternative. Unlike PP2, SU6656 inhibits Src but has significantly weaker activity against Abl, providing a cleaner tool for dissecting Src-specific functions.

Visualization: Signaling & Workflow
A. Signaling Pathway Overlap

This diagram illustrates why distinguishing Src from Abl inhibition is biologically difficult; both converge on STAT5 and CrkL.

SrcAblSignalingcluster_kinasesTarget KinasesSrcc-Src Family(Lck, Fyn, Src)SubstratesShared Substrates(STAT5, CrkL, Myc)Src->SubstratesAblc-Abl / Bcr-AblAbl->SubstratesInhibitorPyrazolo[3,4-d]pyrimidine(PP1 / PP2)Inhibitor->SrcHigh Potency(IC50 ~5nM)Inhibitor->AblModerate Potency(IC50 ~300nM)OutcomeSrcMetastasisCell Cycle (G2/M)Substrates->OutcomeSrcOutcomeAblProliferation (CML)Apoptosis ResistanceSubstrates->OutcomeAbl

Caption: Convergence of Src and Abl signaling pathways. PP1/PP2 inhibit both nodes, complicating phenotypic attribution unless specific controls (e.g., Imatinib) are used.

B. Radiometric Profiling Workflow

The "Gold Standard" for validating kinase selectivity is the 33P-ATP HotSpot assay, which avoids artifacts common in fluorescent assays.

KinaseAssayStep11. Reaction AssemblyMix Kinase + Substrate(Poly-Glu-Tyr)Step22. Compound AdditionAdd PP2 (Serial Dilution)DMSO ControlStep1->Step2Step33. InitiationAdd 33P-ATP (10 µM)+ MgCl2/MnCl2Step2->Step3Step44. IncubationRT, 40 Minutes(Linear Phase)Step3->Step4Step55. TerminationSpot on P81 Filter PaperWash w/ Phosphoric AcidStep4->Step5Step66. QuantitationScintillation CountingStep5->Step6

Caption: 33P-Radiometric Assay workflow. This direct measurement of phosphate transfer is required to confirm IC50 values <10 nM accurately.

Experimental Protocol: Radiometric Selectivity Assay

Objective: Determine the Selectivity Ratio (IC50 Abl / IC50 Src) for a pyrazolo[3,4-d]pyrimidine derivative.

Reagents:

  • Kinases: Recombinant human c-Src (full length) and c-Abl (kinase domain).

  • Substrate: Poly(Glu, Tyr) 4:1 peptide (Sigma).

  • Tracer: [γ-33P]ATP (Specific activity ~3000 Ci/mmol).

  • Inhibitor: PP2 (stock 10 mM in DMSO).

Protocol (Self-Validating System):

  • Master Mix Prep: Prepare a 2X Enzyme/Substrate mix in Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

    • Validation Step: Ensure enzyme concentration is optimized to consume <10% of ATP to maintain pseudo-first-order kinetics.

  • Compound Addition: Dispense 10 µL of PP2 (serially diluted 1:3 from 10 µM down to 0.1 nM) into a 96-well V-bottom plate. Include "No Compound" (DMSO only) and "No Enzyme" (Background) controls.

  • Reaction Initiation: Add 10 µL of the 2X Enzyme/Substrate mix. Initiate the reaction by adding 5 µL of ATP mix (Final [ATP] = Km of the specific kinase, typically 10-50 µM; spiked with 0.5 µCi 33P-ATP per well).

  • Incubation: Incubate at room temperature for 40 minutes.

  • Termination & Wash: Spot 20 µL of reaction onto P81 phosphocellulose paper squares. Air dry for 1 minute.

    • Wash 3x with 0.75% Phosphoric acid (5 min per wash) to remove unreacted ATP.

    • Wash 1x with Acetone.

  • Readout: Transfer dried filters to scintillation vials, add cocktail, and read on a Beta counter.

  • Calculation: Plot CPM vs. Log[Inhibitor]. Fit to a sigmoidal dose-response equation (Variable Slope).

    • Quality Control: Z-factor must be > 0.5.

References
  • Hanke, J. H., et al. (1996). Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor.[3][4][5][6] Study of Lck- and FynT-dependent T cell activation. Journal of Biological Chemistry, 271(2), 695-701. Link

  • Tatton, L., et al. (2003). The Src-selective kinase inhibitor PP1 also inhibits Kit and Bcr-Abl tyrosine kinases. Journal of Biological Chemistry, 278(7), 4847-4853. Link

  • Liu, Y., et al. (1999). Structural basis for selective inhibition of Src family kinases by PP1.[7] Chemistry & Biology, 6(9), 671-678. Link

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Link

  • Brandvold, K. R., et al. (2012). Development of a highly selective c-Src kinase inhibitor.[5][7] ACS Chemical Biology, 7(8), 1393-1398. (Discusses PP2 lack of selectivity vs SU6656). Link

A Comparative Guide to the X-ray Crystallographic Data of Pyrazolo[3,4-d]pyrimidine-Protein Complexes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its ability to mimic the purine core of ATP and effectively target the active sites of numerous protein kinases and other enzymes. This guide provides an in-depth comparison of the X-ray crystallographic data of various pyrazolo[3,4-d]pyrimidine derivatives in complex with their protein targets. By examining the structural basis of these interactions, we aim to provide valuable insights for structure-based drug design and the development of next-generation inhibitors.

The Pyrazolo[3,4-d]pyrimidine Scaffold: A Versatile Tool in Drug Discovery

The pyrazolo[3,4-d]pyrimidine core is an isostere of adenine, a key component of ATP. This structural mimicry allows compounds based on this scaffold to competitively bind to the ATP-binding site of a wide range of proteins, particularly protein kinases. The versatility of this scaffold lies in its synthetic tractability, allowing for the introduction of various substituents at different positions to modulate potency, selectivity, and pharmacokinetic properties.

Caption: The core structure of the pyrazolo[3,4-d]pyrimidine scaffold with key positions for substitution.

Comparative Analysis of Pyrazolo[3,4-d]pyrimidine-Protein Complexes

This section provides a detailed comparison of the X-ray crystal structures of pyrazolo[3,4-d]pyrimidine derivatives in complex with various protein kinases. The data is organized by protein family to highlight similarities and differences in binding modes.

Cyclin-Dependent Kinases (CDKs)

CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle. Their dysregulation is a hallmark of cancer, making them attractive targets for therapeutic intervention.

PDB IDProteinLigandResolution (Å)Binding AffinityKey Interactions
3R22 CDK1N-{5-[(1-cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino]pyridin-2-yl}methanesulfonamide2.90IC50: <10 nM (CDK1/CycB)H-bonds with the hinge region (Glu81, Leu83). The cycloheptyl group occupies a hydrophobic pocket.
- CDK2Roscovitine (for comparison)-IC50: ~0.7 µMH-bonds with the hinge region (Leu83).
- CDK2Pyrazolo[3,4-d]pyrimidine derivatives-IC50: 0.057 - 0.119 µMH-bonds with the hinge region (Leu83).[1][2]

Insights from CDK Complexes:

The pyrazolo[3,4-d]pyrimidine core consistently forms hydrogen bonds with the hinge region of CDKs, mimicking the interaction of the adenine ring of ATP. In the case of the CDK1 complex (PDB ID: 3R22), the N1-cycloheptyl group extends into a hydrophobic pocket, contributing to the high potency of this inhibitor.[3] This highlights the importance of targeting this pocket for designing potent and selective CDK inhibitors. For CDK2, various pyrazolo[3,4-d]pyrimidine derivatives have been shown to establish the crucial hydrogen bond with Leu83 in the hinge region, a key interaction for potent inhibition.[1][2][4]

Src Family Kinases (SFKs)

SFKs are non-receptor tyrosine kinases involved in various cellular processes, including proliferation, differentiation, and survival. Their aberrant activation is implicated in the development and progression of many cancers.

PDB IDProteinLigandResolution (Å)Binding AffinityKey Interactions
- c-SrcPP1 (4-amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine)-IC50: 170 nMH-bonds with the hinge region (Met341). The t-butyl group occupies a hydrophobic pocket.
- c-SrcSI388 (a pyrazolo[3,4-d]pyrimidine derivative)-Ki: Potent inhibitor-

Insights from SFK Complexes:

The pioneering pyrazolo[3,4-d]pyrimidine-based SFK inhibitors, PP1 and PP2, established the foundation for targeting these kinases.[5] The crystal structure of c-Src in complex with a pyrazolo[3,4-d]pyrimidine inhibitor reveals that the pyrimidine ring forms hydrogen bonds with the hinge region, while the substituents on the pyrazole and pyrimidine rings occupy adjacent hydrophobic pockets. This binding mode has been a guiding principle for the development of more potent and selective SFK inhibitors, such as SI388.[6]

Other Kinases

The versatility of the pyrazolo[3,4-d]pyrimidine scaffold extends to a wide range of other protein kinases.

PDB IDProteinLigandResolution (Å)Binding AffinityKey Interactions
- Protein Kinase D (PKD)3-IN-PP1-IC50: ~33 nMA proposed alternate binding mode where the pyrazolo[3,4-d]pyrimidine core is flipped 180 degrees.[7]

Insights from Other Kinase Complexes:

Interestingly, studies on PKD inhibitors have suggested an alternative binding mode for the pyrazolo[3,4-d]pyrimidine scaffold.[7] This "flipped" orientation presents new opportunities for structure-based design, potentially enabling the development of inhibitors with novel selectivity profiles. This highlights the importance of obtaining high-resolution crystal structures to elucidate the precise binding mode of new inhibitor series.

Experimental Protocols for Obtaining X-ray Crystallographic Data of Pyrazolo[3,4-d]pyrimidine-Protein Complexes

The determination of the three-dimensional structure of a protein-ligand complex by X-ray crystallography is a multi-step process that requires careful optimization at each stage. Below is a generalized workflow and detailed protocols for key steps.

Crystallography_Workflow cluster_protein Protein Production cluster_complex Complex Formation & Crystallization cluster_data Data Collection & Structure Determination Gene_Cloning Gene Cloning & Expression Vector Construction Protein_Expression Protein Expression in a Suitable Host (e.g., E. coli) Gene_Cloning->Protein_Expression Protein_Purification Protein Purification (e.g., Affinity & Size Exclusion Chromatography) Protein_Expression->Protein_Purification Co_crystallization Co-crystallization (Protein + Ligand) Protein_Purification->Co_crystallization Soaking Soaking (Apo Crystal + Ligand) Protein_Purification->Soaking Crystallization_Screening Crystallization Screening Co_crystallization->Crystallization_Screening Soaking->Crystallization_Screening Crystal_Optimization Crystal Optimization Crystallization_Screening->Crystal_Optimization Xray_Data_Collection X-ray Diffraction Data Collection (Synchrotron) Crystal_Optimization->Xray_Data_Collection Data_Processing Data Processing & Scaling Xray_Data_Collection->Data_Processing Structure_Solution Structure Solution (Molecular Replacement) Data_Processing->Structure_Solution Model_Building Model Building & Refinement Structure_Solution->Model_Building Validation Structure Validation Model_Building->Validation

Caption: A generalized workflow for determining the X-ray crystal structure of a protein-ligand complex.

Part 1: Protein Expression and Purification

Rationale: Obtaining a high-yield of pure, stable, and homogenous protein is the most critical prerequisite for successful crystallization. The choice of expression system and purification strategy is protein-dependent and often requires empirical optimization.

Protocol:

  • Gene Cloning and Expression:

    • The gene encoding the target protein is cloned into a suitable expression vector, often with an affinity tag (e.g., His-tag, GST-tag) to facilitate purification.

    • The construct is transformed into a suitable expression host, such as E. coli BL21(DE3).

  • Protein Expression:

    • A starter culture is grown overnight and used to inoculate a larger volume of culture medium.

    • Protein expression is induced at a specific cell density by adding an inducing agent (e.g., IPTG).

    • Cells are grown for a defined period at a specific temperature to allow for protein expression.

  • Cell Lysis and Clarification:

    • Cells are harvested by centrifugation and resuspended in a lysis buffer.

    • Cells are lysed by sonication or high-pressure homogenization.

    • The cell lysate is clarified by ultracentrifugation to remove cell debris.

  • Affinity Chromatography:

    • The clarified lysate is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).

    • The column is washed to remove non-specifically bound proteins.

    • The target protein is eluted using a specific eluting agent (e.g., imidazole for His-tagged proteins).

  • Size Exclusion Chromatography (SEC):

    • The eluted protein from the affinity step is concentrated and loaded onto a size exclusion chromatography column.

    • This step serves to further purify the protein and to ensure it is in a monodisperse state, which is crucial for crystallization.

    • Fractions containing the pure, monomeric protein are collected and concentrated to a suitable concentration for crystallization trials (typically 5-15 mg/mL).

Part 2: Crystallization of the Protein-Ligand Complex

Rationale: The goal of this stage is to obtain well-ordered, single crystals of the protein-ligand complex that are suitable for X-ray diffraction. Two common methods are employed: co-crystallization and soaking.

Protocol for Co-crystallization:

  • Complex Formation:

    • The purified protein is incubated with a molar excess of the pyrazolo[3,4-d]pyrimidine inhibitor. The exact molar ratio and incubation time should be optimized.

    • A typical starting point is a 1:3 to 1:5 protein-to-ligand molar ratio, with incubation on ice for 1-2 hours.

  • Crystallization Screening:

    • The protein-ligand complex is used to set up crystallization trials using commercially available or in-house developed screens.

    • The hanging drop or sitting drop vapor diffusion method is commonly used. A small drop of the protein-ligand complex is mixed with a crystallization solution and equilibrated against a larger reservoir of the same solution.

  • Crystal Optimization:

    • Initial "hits" from the screening are optimized by systematically varying the concentrations of the precipitant, buffer pH, and additives to obtain larger, better-diffracting crystals.

Protocol for Soaking:

  • Apo-Crystal Growth:

    • Crystals of the protein without the ligand (apo-crystals) are grown using the methods described above.

  • Soaking Solution Preparation:

    • A solution containing the pyrazolo[3,4-d]pyrimidine inhibitor is prepared in a cryo-protectant solution that is compatible with the apo-crystals. The ligand is typically dissolved in a small amount of an organic solvent like DMSO before being added to the cryo-protectant.

  • Soaking:

    • Apo-crystals are transferred to the soaking solution and incubated for a period ranging from minutes to hours. The soaking time is a critical parameter to optimize.

Part 3: X-ray Diffraction Data Collection and Structure Determination

Rationale: In this final stage, the diffraction pattern of the crystal is recorded and used to calculate the three-dimensional electron density map of the protein-ligand complex, from which an atomic model is built.

Protocol:

  • Crystal Harvesting and Cryo-cooling:

    • A single, well-formed crystal is carefully harvested from the crystallization drop and flash-cooled in liquid nitrogen to prevent radiation damage during data collection. A cryo-protectant is typically required to prevent ice formation.

  • X-ray Diffraction Data Collection:

    • The cryo-cooled crystal is mounted on a goniometer at a synchrotron beamline.

    • The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.

  • Data Processing:

    • The diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.

  • Structure Solution:

    • The phases of the reflections are determined, typically by molecular replacement using a previously determined structure of the same or a homologous protein as a search model.

  • Model Building and Refinement:

    • An initial atomic model is built into the electron density map.

    • The model is iteratively refined against the experimental data to improve its agreement with the observed diffraction pattern. The ligand is modeled into the electron density in the active site.

  • Structure Validation:

    • The final model is validated to ensure that it has good stereochemistry and fits the electron density well. The coordinates and structure factors are then deposited in the Protein Data Bank (PDB).

Conclusion

The pyrazolo[3,4-d]pyrimidine scaffold continues to be a highly valuable framework in the design of potent and selective inhibitors for a variety of protein targets. The comparative analysis of the available X-ray crystallographic data reveals common binding motifs, such as the crucial hydrogen bonding interactions with the hinge region of protein kinases, as well as opportunities for achieving selectivity through the exploration of adjacent hydrophobic pockets. The potential for alternative binding modes, as suggested for PKD, opens up new avenues for inhibitor design. By leveraging the structural insights gained from X-ray crystallography and employing robust experimental protocols, researchers can continue to develop novel pyrazolo[3,4-d]pyrimidine-based therapeutics with improved efficacy and safety profiles.

References

  • Zhang, L., Fan, J., Chong, J.H., et al. (2011). Design, synthesis, and biological evaluation of pyrazolopyrimidine-sulfonamides as potent multiple-mitotic kinase (MMK) inhibitors (part I). Bioorganic & Medicinal Chemistry Letters, 21(19), 5633-5637. [Link]

  • El-Adl, K., El-Sattar, N.A., El-Naggar, A.M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][4][8]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Medicinal Chemistry, 13(6), 735-753. [Link]

  • Protein Data Bank Japan. (n.d.). 3r22. [Link]

  • RCSB PDB. (n.d.). 3T22: Crystal structure of OxyR mutant from Porphyromonas gingivalis. [Link]

  • Van Lint, J., Kiviluoto, S., Schoonjans, L., et al. (2017). Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4-d]pyrimidine analogues. MedChemComm, 8(9), 1743-1750. [Link]

  • ResearchGate. (n.d.). Structure of a pyrazolo-[3,4-d]-pyrimidine. [Link]

  • El-Adl, K., El-Sattar, N.A., El-Naggar, A.M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][4][8]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Medicinal Chemistry, 13(6), 735-753. [Link]

  • RCSB PDB. (n.d.). 3P22: Crystal structure of the ENE, a viral RNA stability element, in complex with A9 RNA. [Link]

  • ResearchGate. (n.d.). Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4-d]pyrimidine analogues. [Link]

  • CATH. (n.d.). PDB 3g22. [Link]

  • ResearchGate. (n.d.). Structures of some pyrazolo[3,4-b]pyridine derivatives with CDK2 inhibitory activity. [Link]

  • RCSB PDB. (n.d.). 4MBL: Discovery of Pyrazolo[1,5a]pyrimidine-based Pim1 Inhibitors. [Link]

  • IUCr. (2020). Structure of cyclin-dependent kinase 2 (CDK2) in complex with the specific and potent inhibitor CVT-313. Acta Crystallographica Section F, 76(8), 356-363. [Link]

  • ResearchGate. (n.d.). Structure of a pyrazolo-[3,4-d]-pyrimidine.... [Link]

  • El-Adl, K., El-Sattar, N.A., El-Naggar, A.M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][4][8]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Medicinal Chemistry, 13(6), 735-753. [Link]

  • PubChem. (n.d.). 1H-Pyrazolo(3,4-d)pyrimidine. [Link]

  • ResearchGate. (n.d.). Structures of the first reported pyrazolo[3,4-d]pyrimidine kinase inhibitors 1 and 2. [Link]

  • PubChem. (n.d.). 1H-pyrazolo[3,4-d]pyrimidin-5-ium. [Link]

  • El-Gamal, M.I., Abdel-Maksoud, M.S., Al-Said, M.S., et al. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. Scientific Reports, 13(1), 19307. [Link]

  • PubMed. (2022). Development of Pyrazolo[3,4-d]pyrimidin-4-one Scaffold as novel CDK2 Inhibitors: Design, Synthesis, and Biological evaluation. [Link]

  • Radi, M., Brullo, C., Crespan, E., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Pharmaceuticals, 16(7), 984. [Link]

  • Chapman University Digital Commons. (2013). Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. [Link]

  • El-Sayed, N.S., El-Bendary, E.R., El-Ashry, E.S.H., et al. (2021). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry, 14(12), 103449. [Link]

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Mass Spectrometry Fragmentation Patterns of Pyrazolopyrimidine Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazolopyrimidines are "privileged scaffolds" in medicinal chemistry, serving as bioisosteres for purines (ATP) in kinase inhibitors (e.g., Ibrutinib analogs) and anxiolytics (e.g., Zaleplon). Their structural diversity—specifically the regioisomerism between pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine —presents a unique challenge in structural characterization.

This guide objectively compares the mass spectrometric (MS) behavior of these derivatives. Unlike standard spectral libraries which often lack these specific fused heterocycles, this document focuses on mechanistic fragmentation pathways , providing a self-validating framework to distinguish isomers and identify metabolites using ESI-MS/MS and EI-MS.

Structural Landscape & Ionization Physics

Before analyzing fragmentation, one must understand the energy deposition differences between ionization modes for these scaffolds.

The Scaffolds
  • Pyrazolo[1,5-a]pyrimidine: Contains a bridgehead nitrogen. The fusion involves a nitrogen atom shared between the five- and six-membered rings.[1]

  • Pyrazolo[3,4-d]pyrimidine: Isosteric with purine (adenine).[2] The rings are fused via a C-C and C-N bond, but no single atom is bridgehead in the same sense as the [1,5-a] system.

Ionization Comparison: ESI vs. EI

The choice of ionization dictates the fragmentation depth.

FeatureElectrospray Ionization (ESI)Electron Impact (EI)
Primary Ion

(Even electron)

(Odd electron radical)
Energy Regime Soft (Low internal energy)Hard (70 eV standard)
Key Mechanism Charge-Remote & Charge-Directed Fragmentation (CID)Radical-induced cleavage
Utility LC-MS/MS of polar drugs/metabolitesGC-MS of volatile intermediates
Pyrazolopyrimidine Behavior Protonation typically occurs on N1 or N7. Ring opening requires collision energy (CID).Extensive fragmentation; molecular ion may be weak for substituted derivatives.

Expert Insight: For drug development, ESI-MS/MS is the gold standard due to the polarity of these derivatives. The protocols below focus on ESI-CID (Collision Induced Dissociation).

Fragmentation Mechanisms: A Deep Dive

Common Neutral Losses

Regardless of the specific isomer, nitrogen-rich heterocycles exhibit characteristic neutral losses.

  • HCN (27 Da): The hallmark of pyrimidine ring degradation.

  • CO (28 Da): Observed if carbonyl/amide substituents are present (common in kinase inhibitors).

  • 
     (15 Da):  Common from methoxy or N-methyl groups.
    
Pathway A: Pyrazolo[1,5-a]pyrimidine

The bridgehead nitrogen confers unique stability, but the pyrimidine ring is generally the first to open under CID conditions.

Mechanism:

  • Protonation: Occurs on

    
     (pyrazole) or 
    
    
    
    (pyrimidine), depending on substituents.
  • Ring Opening: The pyrimidine ring typically undergoes cleavage of the

    
     bonds.
    
  • Sequential Loss: The most diagnostic pathway is the loss of

    
     followed by substituent cleavage.
    
Pathway B: Pyrazolo[3,4-d]pyrimidine

Resembling adenine, this scaffold follows the Retro-Diels-Alder (RDA) mechanism more classically than the [1,5-a] isomer.

Mechanism:

  • RDA Cleavage: The pyrimidine ring undergoes a retro-cycloaddition, often ejecting

    
     units sequentially.
    
  • Sugar/Sidechain Loss: If ribosylated (nucleoside analogs), the glycosidic bond breaks first (

    
    ).
    

Visualized Fragmentation Pathways[3][4][5][6]

The following diagram illustrates the comparative fragmentation logic for a generic substituted Pyrazolo[1,5-a]pyrimidine, highlighting the critical ring-opening steps.

FragmentationPathway Precursor Precursor [M+H]+ (Pyrazolo[1,5-a]pyrimidine) Protonation Protonated Intermediate (Charge localization on N) Precursor->Protonation +H+ RingOpen Pyrimidine Ring Opening (C-N Bond Cleavage) Protonation->RingOpen CID Energy Frag_HCN Fragment A [M+H - HCN]+ RingOpen->Frag_HCN Loss of HCN (27 Da) Frag_RDA RDA Fragment (Retro-Diels-Alder like) RingOpen->Frag_RDA Loss of C2H2N fragment Frag_Subst Substituent Loss (e.g., -CO, -R) Frag_HCN->Frag_Subst Secondary Cleavage

Figure 1: Generalized ESI-MS/MS fragmentation pathway for pyrazolo[1,5-a]pyrimidine derivatives. The loss of HCN is a diagnostic step for the pyrimidine ring integrity.

Comparative Data: Distinguishing Isomers

When synthesized, regioisomers (e.g., [1,5-a] vs [4,3-a]) often co-elute. While NMR (


 HMBC) is definitive, MS/MS provides rapid screening capabilities.

Table 1: Diagnostic MS/MS Signatures

FeaturePyrazolo[1,5-a]pyrimidinePyrazolo[3,4-d]pyrimidine
Base Peak (High CE) Often retains Pyrazole coreOften degrades to small nitrile fragments
HCN Loss Sequential (Loss of 1, then another) Rapid/Simultaneous (Unstable pyrimidine ring)
RDA Fragment Less common (Bridgehead N restricts RDA)Highly Characteristic (due to purine similarity)
C2-Substituent Loss Prominent (Sterically exposed)Less Prominent (Sterically shielded)

Critical Note: The "Ortho Effect" is observed in [1,5-a] derivatives where a substituent at C7 (adjacent to the bridgehead) interacts with the N1 lone pair, leading to unique rearrangement ions not seen in the [3,4-d] isomer.

Experimental Protocol: Self-Validating Workflow

To replicate these results or characterize new derivatives, follow this standardized LC-MS/MS protocol.

Sample Preparation
  • Solvent: Dissolve 1 mg of compound in 1 mL DMSO (Stock). Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Rationale: Methanol ensures solubility; Formic acid ensures pre-column ionization (protonation).

LC-MS/MS Parameters (Q-TOF or Triple Quad)
ParameterSettingCausality/Reasoning
Ion Source ESI Positive ModeNitrogen heterocycles are basic; positive mode yields high sensitivity

.
Capillary Voltage 3.5 kVOptimal for stable spray without discharge.
Cone Voltage 30 VSufficient to decluster adducts but prevent in-source fragmentation.
Collision Energy (CE) Stepped (10, 20, 40 eV) Crucial: Low CE preserves the molecular ion; High CE reveals the core scaffold (HCN losses).
Scan Range m/z 50–1000Capture low-mass diagnostic fragments (m/z 27-100) and dimers.
Data Validation Steps
  • Check for Adducts: Look for

    
     (+22 Da) or 
    
    
    
    (+38 Da). If dominant, the cone voltage is too low.
  • Confirm Precursor: Ensure the

    
     isotope pattern matches the theoretical formula (check Cl/Br isotopes if applicable).
    
  • Energy Ramp: If the "Survivability Yield" of the precursor is >50% at 40 eV, the ring system is highly aromatic and stable (likely [1,5-a]). If it disappears, it is likely the less stable [3,4-d] or an aliphatic analog.

References

  • Salem, M. A. I., et al. (2014).[3] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Link

  • Salgado, A., et al. (2010).[4] Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry. Link

  • Kassab, A. E. (2023).[2][3][5] Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie. Link

  • Khakwani, S., et al. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines. Asian Journal of Chemistry. Link

  • Master Organic Chemistry. (2018). The Retro Diels-Alder Reaction. Link

Sources

Pyrazolopyrimidines in Oncology: A Comparative Analysis of Cytotoxicity in MCF-7 and A549 Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Pyrazolopyrimidines in Cancer

The pyrazolopyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential.[1] This core structure is an analog of purine, allowing pyrazolopyrimidine derivatives to function as effective inhibitors of various protein kinases, many ofwhich are critical regulators of cell growth, proliferation, and survival pathways that are often dysregulated in cancer.[2] The versatility of the pyrazolopyrimidine ring system allows for extensive chemical modification, enabling the development of potent and selective inhibitors targeting key oncogenic signaling cascades. This guide provides a comparative analysis of the cytotoxic effects of various pyrazolopyrimidine derivatives on two widely studied human cancer cell lines: MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma). We will delve into their differential sensitivities, explore the underlying molecular mechanisms, and provide detailed experimental protocols for assessing their cytotoxic activity.

Comparative IC50 Analysis: Pyrazolopyrimidine Derivatives in MCF-7 vs. A549

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a pyrazolopyrimidine derivative required to inhibit the growth of 50% of the cancer cells. The following table summarizes the IC50 values for several pyrazolopyrimidine derivatives against MCF-7 and A549 cell lines, as reported in various studies. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

Compound IDMCF-7 IC50 (µM)A549 IC50 (µM)Reference
Compound 6c 19.1315.69[3]
Compound 4d 0.722.33[4]
Compound 1a Not Reported2.24[5]
Compound 2 21.49 ± 1.59Not Reported[6]
Compound 11 22.68 ± 3.25Not Reported[6]
Compound 5 Not Reported148[1]
Compound 7 Not Reported68.75[1]

Note: "Not Reported" indicates that the IC50 value for that specific cell line was not provided in the cited source.

The available data, although not exhaustive for direct head-to-head comparisons of a large set of compounds, suggests that the sensitivity of MCF-7 and A549 cells to pyrazolopyrimidine derivatives can vary. For instance, compound 6c exhibits slightly higher potency against the A549 lung cancer cell line compared to the MCF-7 breast cancer cell line.[3] Conversely, compound 4d is significantly more potent in MCF-7 cells.[4] This differential cytotoxicity underscores the importance of cell line-specific responses and highlights the complex interplay between the compound's structure and the unique molecular characteristics of each cancer type.

Experimental Protocol: Determination of IC50 using the Sulforhodamine B (SRB) Assay

To ensure the reproducibility and accuracy of cytotoxicity data, a standardized protocol is essential. The Sulforhodamine B (SRB) assay is a robust and widely used colorimetric method for determining cell density, based on the measurement of cellular protein content.[7]

Principle of the SRB Assay

The SRB assay relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass, and therefore, to the number of viable cells.[2]

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest MCF-7 or A549 cells from culture flasks using trypsin-EDTA.

    • Perform a cell count using a hemocytometer or an automated cell counter to determine cell viability and density.

    • Seed the cells into 96-well microtiter plates at a pre-determined optimal density (typically 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the pyrazolopyrimidine compounds in culture medium. It is common to perform a 10-fold serial dilution for initial screening, followed by a 3- or 4-fold dilution to determine the precise IC50.

    • After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plates for an additional 48-72 hours.

  • Cell Fixation:

    • After the treatment period, gently remove the medium.

    • Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells.

    • Incubate the plates at 4°C for at least 1 hour.

  • Staining with SRB:

    • Remove the TCA and wash the plates five times with slow-running tap water.

    • Allow the plates to air dry completely.

    • Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.

    • Incubate at room temperature for 30 minutes.

  • Washing and Solubilization:

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Place the plates on a shaker for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement and Data Analysis:

    • Measure the optical density (OD) at 510 nm using a microplate reader.

    • The percentage of cell survival is calculated using the following formula: % Survival = (OD of treated cells / OD of control cells) x 100

    • Plot the percentage of cell survival against the compound concentration and determine the IC50 value from the dose-response curve.

SRB_Assay_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_stain Staining cluster_read Measurement seed Seed Cells in 96-well Plate incubate1 Incubate 24h (Attachment) seed->incubate1 treat Add Pyrazolopyrimidine Derivatives incubate1->treat incubate2 Incubate 48-72h (Exposure) treat->incubate2 fix Fix with TCA incubate2->fix stain Stain with SRB fix->stain wash_stain Wash with Acetic Acid stain->wash_stain solubilize Solubilize Dye with Tris Base wash_stain->solubilize read Read Absorbance (510 nm) solubilize->read analyze Calculate IC50 read->analyze

Workflow of the Sulforhodamine B (SRB) Assay for IC50 Determination.

Signaling Pathways and Mechanisms of Differential Cytotoxicity

The observed differences in the cytotoxic effects of pyrazolopyrimidines on MCF-7 and A549 cells can often be attributed to the distinct molecular landscapes and signaling pathway dependencies of these two cell lines. Key pathways frequently implicated in cancer cell survival and proliferation, and which are known targets of kinase inhibitors like pyrazolopyrimidines, include the EGFR, PI3K/Akt, and MAPK/Erk pathways.

Epidermal Growth Factor Receptor (EGFR) Signaling

The EGFR pathway is a critical driver of cell proliferation, survival, and metastasis in many cancers.[8] A549 cells are known to have higher basal levels of phosphorylated EGFR (pEGFR) compared to some other non-small cell lung cancer (NSCLC) cell lines.[9] This suggests a potential dependency on EGFR signaling for their survival and proliferation. Pyrazolopyrimidine derivatives that inhibit EGFR could therefore be expected to show significant activity in A549 cells. In contrast, while MCF-7 cells also express EGFR, their growth is often more strongly driven by estrogen receptor (ER) signaling. However, crosstalk between the ER and EGFR pathways is well-documented, and EGFR signaling can contribute to tamoxifen resistance in breast cancer.

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Pyrazolo Pyrazolopyrimidine Inhibitor Pyrazolo->EGFR Inhibition Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Metastasis Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Simplified EGFR signaling pathway and the inhibitory action of pyrazolopyrimidines.
PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival.[10][11] Hyperactivation of this pathway is a common event in many cancers, including both breast and lung cancer, and can contribute to drug resistance.[12][13] The mutational status of key components of this pathway, such as PIK3CA (encoding the p110α catalytic subunit of PI3K) and PTEN (a tumor suppressor that antagonizes PI3K signaling), can significantly influence a cell's sensitivity to targeted therapies. MCF-7 cells are known to harbor an activating mutation in the PIK3CA gene, which may make them particularly dependent on this pathway for survival. Pyrazolopyrimidine derivatives that dually target kinases within this pathway could exhibit potent activity in MCF-7 cells.

MAPK/Erk Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Ras-Raf-MEK-Erk cascade, is another crucial signaling route that transmits signals from cell surface receptors to the nucleus to regulate gene expression and control cell proliferation and differentiation.[14] The response of the MAPK/Erk pathway to therapeutic agents can differ between cell lines. For instance, studies have shown that MCF-7 and the more aggressive MDA-MB-231 breast cancer cell line exhibit different responses in Erk1/2 phosphorylation following treatment with chemotherapeutic drugs.[15] Similarly, the MAPK pathway is a key downstream effector of EGFR signaling in A549 cells, and its inhibition is crucial for inducing apoptosis.[16]

Discussion: Interpreting the Differential Sensitivity

The selective cytotoxicity of a given pyrazolopyrimidine derivative for either MCF-7 or A549 cells is likely a multifactorial phenomenon. Key considerations include:

  • Target Specificity: The specific kinase or kinases that a particular pyrazolopyrimidine derivative inhibits with high affinity will determine its efficacy in a cell line that is "addicted" to that specific signaling pathway.

  • Genetic Background: As mentioned, activating mutations in PIK3CA in MCF-7 cells or the status of KRAS in A549 cells (which are KRAS-mutant) can dictate the dominant survival pathways and thus, the sensitivity to specific inhibitors.

  • Expression of Drug Transporters: Overexpression of efflux pumps like P-glycoprotein (MDR1) can lead to multidrug resistance by actively transporting the compound out of the cell, thereby reducing its intracellular concentration and efficacy.

  • Metabolic Differences: The rate at which a compound is metabolized within the cell can also influence its cytotoxic activity.

It is also noteworthy that MCF-7 is a cell line derived from a metastatic breast tumor, which may have accumulated more mutations, potentially making it more resistant to certain treatments compared to A549, which is derived from a primary lung tumor.[17]

Conclusion

Pyrazolopyrimidines represent a promising class of compounds for the development of novel anticancer therapies. Their efficacy, however, is highly dependent on the specific molecular context of the cancer being treated. The comparative analysis of IC50 values in MCF-7 and A549 cell lines reveals a spectrum of responses, highlighting the importance of a personalized medicine approach. Understanding the underlying signaling pathway dependencies and the genetic makeup of these cell lines is crucial for rationalizing the observed differential sensitivities and for guiding the future design of more potent and selective pyrazolopyrimidine-based kinase inhibitors. The detailed experimental protocols provided in this guide serve as a foundation for the accurate and reproducible evaluation of these and other potential anticancer agents.

References

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., Al-Malki, J. S., Al-Otaibi, A. M., El-Sayed, W. M., & Abdel-Aziz, A. A. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 26(11), 3195. [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature protocols, 1(3), 1112–1116. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Creative Biolabs. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]

  • Sheth, C., et al. (2024). Design, Synthesis, Computational Studies and Evaluation of Novel 2, 4, 5-Trisubstituted Pyrimidine Derivatives for Anticancer Activity against MCF-7 and A549 Cell Lines. ResearchGate. [Link]

  • Zhang, L., et al. (2014). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules, 19(9), 13956-13969. [Link]

  • ResearchGate. (n.d.). IC50 of the tested compounds against A549 cells compared to 5-FU. [Link]

  • ResearchGate. (n.d.). IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. [Link]

  • ResearchGate. (n.d.). Increased sensitivity of EGFR in response to EGF in A549 cells cultured. [Link]

  • ResearchGate. (n.d.). Dose-dependent cytotoxic activities of the compounds against A549 cancer cells according to the MTT assay. [Link]

  • Porta, C., Paglino, C., & Mosca, A. (2014). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. Cancers, 6(4), 2263–2307. [Link]

  • ResearchGate. (n.d.). IC50 (μM) of 1 and 3 against A549, K562, and MCF-7 cell lines. [Link]

  • Martini, M., De Santis, M. C., Braccini, L., Gulluni, F., & Hirsch, E. (2021). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. Cancers, 13(16), 3949. [Link]

  • Rajendran, P., et al. (2017). Molecular insights: Suppression of EGFR and AKT activation by a small molecule in non-small cell lung cancer. Genes & Cancer, 8(11-12), 776–787. [Link]

  • Li, J., et al. (2018). Epidermal growth factor receptor expression affects proliferation and apoptosis in non-small cell lung cancer cells via the extracellular signal-regulated kinase/microRNA 200a signaling pathway. Oncology Letters, 15(5), 7735–7741. [Link]

  • ResearchGate. (n.d.). Percentage of the viability of compounds on A549 and MCF-7 cell lines. UT = untreated. [Link]

  • von der Heyde, S., et al. (2021). EGF Induces Migration Independent of EMT or Invasion in A549 Lung Adenocarcinoma Cells. Frontiers in Cell and Developmental Biology, 9, 643986. [Link]

  • Hoxhaj, G., & Manning, B. D. (2020). The PI3K/AKT network at the interface of oncogenic signalling and cancer metabolism. Nature Reviews Cancer, 20(2), 74–88. [Link]

  • Liu, R., Chen, Y., Liu, G., Li, C., & Song, Y. (2018). Gene alterations in the PI3K/PTEN/AKT pathway as a mechanism of drug-resistance (review). Molecular medicine reports, 17(6), 7572–7578. [Link]

  • Luke, C., et al. (2023). A Paradoxical AKT: Exploring the Promise and Challenges of PI3K/AKT/mTOR Targeted Therapies. Cancers, 15(21), 5221. [Link]

  • Sigismund, S., Avanzato, D., & Lanzetti, L. (2018). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers, 10(11), 419. [Link]

  • Al-Suhaimi, E. A., et al. (2023). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Molecules, 28(15), 5865. [Link]

  • Włodarczyk, A., et al. (2021). MCF-7, ACHN, and A549 Cancer Cells Characterized by Quantitative Magnetic Resonance Imaging In Vitro. Applied Sciences, 11(20), 9642. [Link]

  • Jaganathan, S. K., & Mandal, M. (2013). Inhibition of Raf-MEK-ERK and Hypoxia pathways by Phyllanthus prevents metastasis in human lung (A549) cancer cell line. BMC complementary and alternative medicine, 13, 270. [Link]

  • Kciuk, M., et al. (2022). Crosstalk between protein kinases AKT and ERK1/2 in human lung tumor-derived cell models. Frontiers in Oncology, 12, 972620. [Link]

  • Ghorbani, M., et al. (2016). Different Expression of Extracellular Signal-Regulated Kinases (ERK) 1/2 and Phospho-Erk Proteins in MBA-MB-231 and MCF-7 Cells after Chemotherapy with Doxorubicin or Docetaxel. Avicenna journal of medical biotechnology, 8(1), 10–16. [Link]

  • ResearchGate. (2017). What is the difference between MCF-7 and A549?. [Link]

  • Al-Ostoot, F. H., et al. (2025). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science, 37(5), 102657. [Link]

  • ResearchGate. (n.d.). IC 50 value of all three plant samples on MCF7 and A549 cell lines. [Link]

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In Vivo Toxicity and Safety Profile of Pyrazolo[3,4-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold" Paradox

In the realm of kinase inhibitor development, the pyrazolo[3,4-d]pyrimidine scaffold is revered as a "privileged structure" due to its bioisosteric similarity to the adenine ring of ATP.[1][2][3] This structural mimicry allows for potent inhibition of kinases such as Src , BTK , and EGFR . However, this same promiscuity drives the class's primary safety challenge: off-target toxicity .

This guide objectively compares the in vivo safety profiles of pyrazolo[3,4-d]pyrimidine analogs (e.g., Ibrutinib, PP1, PP2) against alternative scaffolds like pyrrolo[2,3-d]pyrimidines (e.g., Tofacitinib) and quinazolines. We analyze the causality between structural modifications and specific toxicity endpoints—hepatotoxicity, cardiotoxicity, and immunosuppression—providing a roadmap for selecting the safest candidates for drug development.

Comparative Analysis: Performance vs. Safety

The following table contrasts pyrazolo[3,4-d]pyrimidines with their primary structural alternatives. The data aggregates findings from preclinical rodent models and clinical adverse event profiles.

Table 1: Scaffold Safety & Efficacy Comparison
FeaturePyrazolo[3,4-d]pyrimidines Pyrrolo[2,3-d]pyrimidines Quinazolines
Representative Drugs Ibrutinib , PP1, PP2 (Research)Tofacitinib , RuxolitinibGefitinib , Erlotinib
Primary Targets BTK, Src Family, EGFRJAK Family (JAK1/3)EGFR
Bioavailability High (Rapid absorption)Moderate to HighVariable (pH dependent)
Hepatotoxicity Risk Moderate-High (Metabolic activation)Low-ModerateModerate (Idiosyncratic)
Cardiotoxicity High (hERG inhibition & Atrial Fibrillation)Low (Dose-dependent)Low
Off-Target Effects Broad (Inhibits EGFR, ITK, Tec)Narrower (JAK selectivity)Narrow (EGFR wt/mutant)
In Vivo LD50 (Rat) ~500–1500 mg/kg (Analog dependent)>2000 mg/kg>2000 mg/kg

Critical Insight: While pyrazolo[3,4-d]pyrimidines often exhibit superior potency (IC50 < 10 nM) against Src/BTK compared to alternatives, they carry a higher burden of cardiovascular toxicity (e.g., atrial fibrillation in Ibrutinib) due to off-target inhibition of C-terminal Src kinase (CSK) and hERG channels.

Mechanistic Toxicity Profiling

To understand the safety profile, one must map the structural interactions. The pyrazolo[3,4-d]pyrimidine core binds to the kinase hinge region.[1][2][4] Toxicity arises when substituents at the N1 and C3 positions interact with non-target kinases.

Pathway Visualization: On-Target vs. Off-Target Effects

The following diagram illustrates how the promiscuous binding of this scaffold leads to both therapeutic efficacy and toxicity.

ToxicityPathway Scaffold Pyrazolo[3,4-d]pyrimidine Core Target_BTK Target: BTK/Src (Inhibition) Scaffold->Target_BTK High Affinity (<10nM) Target_EGFR Off-Target: EGFR (Skin/Gut Toxicity) Scaffold->Target_EGFR Mod. Affinity Target_hERG Off-Target: hERG (Cardiotoxicity) Scaffold->Target_hERG Structural Liability Target_CSK Off-Target: CSK (Immune Dysregulation) Scaffold->Target_CSK Off-Target Outcome_Therapy Therapeutic Effect (Apoptosis/Anti-prolif) Target_BTK->Outcome_Therapy Outcome_Tox_Liver Hepatotoxicity (Metabolic Adducts) Target_EGFR->Outcome_Tox_Liver Metabolism Outcome_Tox_Heart Arrhythmia / AFib Target_hERG->Outcome_Tox_Heart Target_CSK->Outcome_Tox_Heart Src Activation Loop

Figure 1: Mechanistic divergence of pyrazolo[3,4-d]pyrimidine binding. Note the critical off-target pathways (Red) leading to cardiotoxicity.

Validated Experimental Protocols

For researchers evaluating new analogs, the following protocols represent the industry standard for establishing a safety profile. These are self-validating systems: if the positive control fails, the data is invalid.

Protocol A: In Vivo Acute Oral Toxicity (OECD 423 Modified)

Objective: Determine the Maximum Tolerated Dose (MTD) and LD50 in Wistar rats.

  • Animal Selection: Use healthy female Wistar rats (8–10 weeks old, nulliparous).

    • Why Female? Females are generally more sensitive to toxicological endpoints, providing a conservative safety margin.

  • Formulation: Suspend the analog in 0.5% Carboxymethyl Cellulose (CMC) .

    • Validation: Ensure homogeneity; particle size must be <50 µm to guarantee consistent bioavailability.

  • Dosing Regimen:

    • Start with a sighting study: 5, 50, 300, 2000 mg/kg (single dose, oral gavage).

    • Observe for 14 days.

  • Clinical Observations (The "Irwin Test" subset):

    • Immediate (0-4h): Tremors, convulsions, salivation (indicating CNS/Cholinergic off-target effects).

    • Delayed (24h+): Lethargy, piloerection, body weight loss (>20% loss is the humane endpoint).

  • Necropsy & Histopathology:

    • Harvest Liver, Kidney, Heart, and Spleen.

    • Key Marker: Weigh organs wet. An organ-to-body weight ratio increase >10% vs. control indicates hypertrophy/edema.

Protocol B: Hepatotoxicity Assessment (Serum Biochemistry)

Objective: Quantify liver damage post-exposure.

  • Blood Collection: Retro-orbital plexus puncture under isoflurane anesthesia.

  • Biomarkers:

    • ALT (Alanine Aminotransferase): Specific for hepatocellular injury.

    • AST (Aspartate Aminotransferase): Indicates mitochondrial damage.

    • ALP (Alkaline Phosphatase): Indicates biliary obstruction.

  • Thresholds:

    • Safety Limit: < 2x Upper Limit of Normal (ULN).

    • Toxic Signal: > 3x ULN + > 2x Bilirubin (Hy's Law predictor).

Experimental Workflow Visualization

The following diagram outlines the logical flow for screening a library of pyrazolo[3,4-d]pyrimidine analogs to filter out toxic candidates early.

SafetyWorkflow Step1 Step 1: In Silico Screen (hERG & CYP Inhibition) Step2 Step 2: In Vitro Cytotoxicity (MTT Assay on HepG2 & HEK293) Step1->Step2 Decision1 Selectivity Index (SI) > 10? Step2->Decision1 Step3 Step 3: Acute In Vivo Toxicity (Rat, Single Dose) Decision1->Step3 Yes Fail DISCARD CANDIDATE Decision1->Fail No (<10) Step4 Step 4: Sub-Chronic Study (28 Days, Repeated Dose) Step3->Step4 No Lethality @ 300mg/kg Step3->Fail Lethality/Severe Wt Loss Pass ADVANCE TO ADME Step4->Pass Clean Histopathology

Figure 2: Tiered safety assessment workflow for kinase inhibitor screening.

Expert Commentary: Mitigating the Risks

Based on the structure-activity relationship (SAR) data of PP1 and Ibrutinib, the following modifications are recommended to improve the safety profile of pyrazolo[3,4-d]pyrimidine analogs:

  • C3 Substitution: Replacing the bulky phenyl group (common in PP1) with smaller, polar heterocycles can reduce lipophilicity (LogP), thereby lowering non-specific binding and metabolic burden on the liver.

  • N1 Tail Modification: The N1 position dictates solubility and kinase selectivity. Introducing a piperidine or solubilizing tail (as seen in Ibrutinib) improves oral bioavailability, allowing for lower effective doses and reduced systemic toxicity.

  • Michael Acceptors: If designing covalent inhibitors (like Ibrutinib), ensure the electrophile is "tuned" to react only with the specific Cysteine residue (e.g., Cys481 in BTK) to avoid depleting systemic glutathione, which would otherwise lead to oxidative stress and hepatotoxicity.

References

  • Vertex AI Search. (2025). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Royal Society of Chemistry. Link

  • National Institutes of Health (NIH). (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PubMed Central. Link

  • Sigma-Aldrich. (n.d.).[5] Src Inhibitor, PP1 - Product Specification and Biological Activity. Merck KGaA.[5] Link

  • National Institutes of Health (NIH). (2023). The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. PubMed Central. Link

  • MDPI. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity. Molecules. Link

Sources

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